4-Amino-2-bromo-6-fluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-bromo-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXUBIPSSUDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2-bromo-6-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
For Immediate Release
SHANGHAI, CHINA – February 13, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, 4-Amino-2-bromo-6-fluorobenzonitrile has emerged as a critical building block for researchers and scientists in drug development. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.
Core Compound Identification
Chemical Name: this compound CAS Number: 2243514-17-0 Molecular Formula: C₇H₄BrFN₂ Molecular Weight: 215.02 g/mol
| Property | Value | Source |
| CAS Number | 2243514-17-0 | [cite: ] |
| Molecular Formula | C₇H₄BrFN₂ | [cite: ] |
| Molecular Weight | 215.02 g/mol | [cite: ] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general and logical synthetic pathway can be extrapolated from established organic chemistry principles and published routes for analogous compounds. A plausible and efficient approach involves a three-step sequence: regioselective bromination, cyanation, and finally, amination.
Proposed Synthetic Workflow
A logical synthetic strategy commences with a readily available fluorinated aniline derivative, which undergoes a regioselective bromination, followed by a cyanation reaction, and culminates in the introduction of the amino group. This sequence is designed to strategically install the functional groups, minimizing side reactions and simplifying purification.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of similarly substituted benzonitriles and serves as a robust starting point for the synthesis of the title compound.
Step 1: Regioselective Bromination of a Fluorinated Precursor
-
Dissolve the starting fluoroaniline in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The regioselectivity is directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.
Causality: The use of a non-polar solvent and low temperature enhances the selectivity of the bromination, minimizing the formation of di-brominated byproducts. NBS is a convenient and safer alternative to liquid bromine.
Step 2: Cyanation via Sandmeyer Reaction
-
Dissolve the brominated intermediate in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the mixture to below 5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition of the unstable diazonium intermediate.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Warm the reaction mixture to room temperature and then heat to approximately 50-60°C to ensure complete reaction.
-
Extract the resulting benzonitrile derivative, wash, dry, and purify by column chromatography.
Causality: The Sandmeyer reaction is a classic and reliable method for the conversion of anilines to nitriles. The use of a copper catalyst is crucial for the efficient displacement of the diazonium group by the cyanide nucleophile.
Step 3: Introduction of the Amino Group
-
A common method for introducing an amino group at a specific position is through nitration followed by reduction. The bromo-fluorobenzonitrile intermediate would be subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The position of nitration will be directed by the existing substituents.
-
The resulting nitro-benzonitrile is then reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a metal in acidic media (e.g., SnCl₂/HCl).
-
Purification of the final product, this compound, is typically achieved by recrystallization or column chromatography to yield a high-purity solid.
Causality: This two-step approach provides a controlled method for the introduction of the amino group. The choice of reducing agent can be tailored to be compatible with the other functional groups present in the molecule.
Spectroscopic Characterization (Predicted)
While a dedicated experimental spectrum for this compound is not publicly available, a predicted analysis based on the structure and data from analogous compounds can be provided.
¹H NMR:
-
The aromatic region would likely show two doublets, corresponding to the two aromatic protons. The proton ortho to the amino group would be expected to appear at a lower chemical shift (more shielded) compared to the proton ortho to the bromine atom.
-
The amino group protons would likely appear as a broad singlet.
¹³C NMR:
-
The spectrum would display seven distinct carbon signals.
-
The carbon bearing the cyano group would be significantly deshielded and appear at a characteristic downfield shift.
-
The carbons attached to fluorine and bromine would show characteristic splitting patterns and chemical shifts due to the influence of these halogens.
-
The carbon attached to the amino group would be shielded relative to the other aromatic carbons.
IR Spectroscopy:
-
A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹.
-
The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching and bending vibrations, as well as C-F and C-Br stretching, would also be present in the fingerprint region.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.02 g/mol ).
-
A characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in approximately a 1:1 ratio) would be observed.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1]
The unique substitution pattern of this compound provides medicinal chemists with multiple points for diversification. The amino group can be readily functionalized to introduce various side chains, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
Several patents disclose the use of benzonitrile derivatives in the synthesis of kinase inhibitors, highlighting the importance of this class of compounds in modern drug discovery.[1][2]
Caption: Role of this compound in drug discovery.
Safety and Handling
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
If swallowed, call a poison center or doctor/physician if you feel unwell.
It is imperative to handle this compound in a laboratory setting with appropriate engineering controls (e.g., fume hood) and to consult a comprehensive SDS from the supplier before use.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for the treatment of various diseases. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working at the forefront of pharmaceutical development.
References
- Compounds useful as kinase inhibitors.
- Benzonitrile derivatives as kinase inhibitors. SG2014015234A.
Sources
Navigating the Synthesis Landscape: A Guide to the Safe Handling of Fluorinated Benzonitriles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorinated Benzonitriles in Drug Discovery
Fluorinated benzonitriles represent a pivotal class of building blocks in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into a benzonitrile scaffold can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] The nitrile group itself is a versatile synthetic handle and a key pharmacophoric element. However, this synthetic utility is counterbalanced by significant toxicological risks inherent to the benzonitrile core and the unique hazards introduced by fluorination.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It serves as a technical whitepaper designed to provide researchers and drug development professionals with a deep, mechanistic understanding of the hazards associated with fluorinated benzonitriles. By grounding our protocols in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, we aim to equip scientists with the knowledge to not only follow safety procedures but to understand the causality behind them, thereby fostering a culture of intrinsic safety and self-validating laboratory practices.
Deconstructing the Hazard Profile: From Benzonitrile to Fluorinated Analogs
The primary hazard of any substituted benzonitrile stems from its potential to act as a "cyanogen"—a compound that can release cyanide (CN⁻) or hydrogen cyanide (HCN) in vivo through metabolic processes or in vitro under certain chemical conditions.[3] This risk is compounded by the inherent toxicity of the aromatic nitrile itself and the specific hazards related to the fluorine substituents.
The Core Threat: Cyanide Toxicity
The toxicity of benzonitriles is intrinsically linked to cyanide. Upon absorption through inhalation, dermal contact, or ingestion, the body can metabolize these compounds, potentially liberating cyanide ions.[3] Cyanide exerts its devastating effects by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[4] This leads to rapid cytotoxic hypoxia, affecting the central nervous system (CNS) and cardiovascular system most acutely.[4][5]
Early symptoms of exposure can be deceptive and include weakness, headache, confusion, nausea, and vomiting.[5][6] As poisoning progresses, symptoms escalate to labored breathing, convulsions, loss of consciousness, coma, and death.[5] It is critical to understand that the effects can be delayed, particularly with dermal exposure.[3][6]
The Influence of Fluorination
The introduction of fluorine atoms adds layers of complexity to the hazard profile:
-
Hazardous Decomposition Products: When heated to decomposition, fluorinated benzonitriles can release not only nitrogen oxides and hydrogen cyanide but also highly toxic and corrosive hydrogen fluoride (HF) gas.[7][8][9]
-
Altered Reactivity and Metabolism: The strong carbon-fluorine bond can alter the molecule's metabolic fate.[1] While often enhancing stability, metabolic pathways can still lead to the release of fluoride ions or other toxic fluorinated metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[1]
-
Increased Dermal Penetration: The lipophilicity of a molecule can be altered by fluorination, potentially affecting its ability to be absorbed through the skin.
Mastering the Safety Data Sheet (SDS): A Framework for Risk Assessment
The SDS is the cornerstone of chemical safety. For a fluorinated benzonitrile, a researcher must scrutinize every section, paying particular attention to the Globally Harmonized System (GHS) classifications.
Typical GHS Hazard Classifications for Fluorinated Benzonitriles
| Hazard Class | Category | Hazard Statement | Rationale and Implication |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[10] | Ingestion can lead to systemic toxicity, including cyanide poisoning symptoms. |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[10] | The compound can be readily absorbed through the skin, making dermal contact a significant exposure route.[5] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[10] | Vapors or dusts can be inhaled, leading to rapid systemic absorption and respiratory tract irritation.[5][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11] | Direct contact can cause local redness and irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | Splashes can cause significant pain and damage to the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Inhalation may irritate the nose, throat, and lungs.[5] |
This table provides a baseline; specific fluorination patterns may alter the classification. Always consult the supplier-specific SDS.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: While often not feasible in research, consider if a non-nitrile analog or a less toxic fluorinated pattern could achieve the scientific goal.
-
Engineering Controls: This is the most critical layer for handling these compounds.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these chemicals.
-
Access Control: Restrict access to areas where these chemicals are used and stored.[14]
-
Designated Areas: Clearly designate specific areas within the lab for working with highly toxic compounds.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against residual risks.[15]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves offer good protection against a range of chemicals and are a common choice.[16][17][18] Always check the manufacturer's compatibility guide for the specific solvent being used. Gloves should be inspected before use and changed immediately upon contamination.[19][20]
-
Eye Protection: Chemical splash goggles are mandatory.[8]
-
Face Protection: When there is a significant risk of splashing, a face shield must be worn over safety goggles.[19]
-
Body Protection: A buttoned, flame-resistant lab coat and closed-toe shoes are required.[5][19]
-
Standard Operating Protocol: Handling Fluorinated Benzonitriles
This protocol is a self-validating system; deviation from any step compromises the integrity of the entire safety procedure.
4.1. Pre-Experiment Preparations
-
Review SDS: Read and fully understand the SDS for the specific fluorinated benzonitrile and all other reagents in the experiment.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don all required PPE: safety goggles, lab coat, and appropriate gloves. Obtain a face shield if the procedure involves a splash risk.
-
Prepare Emergency Equipment: Ensure an emergency shower and eyewash station are accessible and unobstructed.[5][21] Confirm the location of a first aid kit and a spill kit suitable for the chemicals being used.
-
Designate Work Area: Clearly demarcate the area within the fume hood where the work will occur. Line the surface with absorbent, disposable bench paper.
4.2. Chemical Handling and Transfer
-
Transport: Transport containers in a secondary, chemically resistant container.
-
Weighing: If weighing a solid, perform the task in the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Transfers: Conduct all liquid transfers within the fume hood. Use a syringe or cannula for liquid transfers to minimize splash potential.
-
Reaction Setup: Set up the reaction apparatus within the fume hood. Ensure all joints are secure. If heating, use a controlled heating mantle and a temperature probe to prevent overheating and decomposition.[22]
4.3. Post-Experiment Procedures
-
Quenching: Carefully quench the reaction according to established and validated procedures. Be aware of potentially violent reactions with quenching agents.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the fluorinated benzonitrile. A common method is to rinse with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Waste Disposal: All waste, including excess reagents, reaction mixtures, contaminated solvents, and disposable materials (gloves, bench paper), must be collected in clearly labeled, sealed hazardous waste containers.[23][24] Do not mix incompatible waste streams.
-
Hygiene: After removing gloves, wash hands thoroughly with soap and water.
Emergency Response: A Time-Critical Protocol
In the event of an exposure, speed is essential.[4] All personnel must be trained in this response plan.
Caption: Flowchart for immediate actions following a chemical exposure.
Step-by-Step Emergency Protocol
-
SKIN CONTACT:
-
EYE CONTACT:
-
INHALATION:
-
Immediately move the affected person to fresh air.[25]
-
Call for emergency medical assistance.
-
If trained, administer 100% oxygen.[25] High-flow oxygen is a primary initial treatment for cyanide poisoning.[25]
-
If the person stops breathing, begin cardiopulmonary resuscitation (CPR) using a bag-valve-mask or other barrier device. DO NOT perform mouth-to-mouth resuscitation to avoid contaminating the rescuer.[4][25]
-
-
INGESTION:
Important Note for Medical Professionals: Inform emergency responders that the patient was exposed to a fluorinated benzonitrile and that cyanide poisoning is suspected. This allows them to prepare appropriate antidotes, such as hydroxocobalamin or a sodium nitrite/sodium thiosulfate kit, which must be administered by trained medical personnel.[27]
Storage and Waste Disposal
6.1. Chemical Storage
-
Location: Store in a cool, dry, well-ventilated area.[13]
-
Segregation: Crucially, store fluorinated benzonitriles separately from incompatible materials, especially strong acids (which can liberate HCN), strong bases, oxidizing agents, and reducing agents.[5][13][28]
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[5][13]
6.2. Waste Management Fluorinated benzonitrile waste is considered hazardous waste and must be disposed of accordingly.
-
Collection: Use designated, labeled, and sealed containers for all chemical waste.[13]
-
Disposal Methods: Do not pour waste down the drain.[24] Disposal must be handled by a licensed hazardous waste disposal company. Common methods for fluorinated organic compounds include:
-
High-Temperature Incineration: This can be an effective method but requires specialized facilities equipped with scrubbers to handle the resulting HF, HCN, and nitrogen oxides.[29]
-
Hazardous Waste Landfill: Waste may be sent to a specially designed landfill that prevents environmental contamination.[29]
-
Deep Well Injection: Injecting the waste deep underground into stable geological formations is another option.[29]
-
Conclusion
Fluorinated benzonitriles are powerful tools in the arsenal of the medicinal chemist. However, their utility demands a commensurate level of respect for their hazards. By understanding the fundamental toxicology, implementing a robust hierarchy of controls, and adhering strictly to validated handling and emergency protocols, researchers can safely harness the synthetic potential of these compounds. Safety is not a checklist; it is a continuous, knowledge-driven process that protects the most valuable asset in any laboratory: the scientist.
References
-
Benzonitrile Hazardous Substance Fact Sheet. (2000). New Jersey Department of Health. Retrieved from [Link]
-
Bebarta, V. S. (2025). Cyanide Toxicity Treatment & Management. Medscape. Retrieved from [Link]
-
Cyanides (CN); Hydrocyanic acid C 1 Information and recommendations for doctors at hospitals/emergency departments. (n.d.). Public Health England. Retrieved from [Link]
-
4-Amino-2-(trifluoromethyl)benzonitrile, 95+% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Cyanide poisoning: recommendations on first aid treatment for employers and first aiders. (n.d.). Health and Safety Executive / National Poisons Information Service. Retrieved from [Link]
-
First aid for cyanide exposure. (2022). Monash University. Retrieved from [Link]
-
Cyanide Hazardous Substance Fact Sheet. (2007). New Jersey Department of Health and Senior Services. Retrieved from [Link]
-
Pentafluorobenzonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
4-Fluorobenzonitrile Safety Data Sheet. (2023). Fisher Scientific. Retrieved from [Link]
-
Committee on Acute Exposure Guideline Levels. (2009). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. (2018). CDC/NIOSH. Retrieved from [Link]
-
Benzonitrile Final AEGL Document. (2009). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
-
Benzonitrile: Human health tier II assessment. (2020). Australian Government Department of Health. Retrieved from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved from [Link]
-
Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. Retrieved from [Link]
-
4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2020). EPA. Retrieved from [Link]
-
4-Fluorobenzonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
ICSC 1103 - BENZONITRILE. (2021). ILO and WHO. Retrieved from [Link]
-
Cale, J. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 981-983. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. (1973). EPA. Retrieved from [Link]
-
Standard Operating Procedure: HANDLING CHEMICALS. (2023). Louisiana State University. Retrieved from [Link]
-
Cale, J. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Retrieved from [Link]
-
Fluorinated Compounds. (n.d.). Mass.gov. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Powers, L. C., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. monash.edu [monash.edu]
- 5. nj.gov [nj.gov]
- 6. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. upload.lsu.edu [upload.lsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. epa.gov [epa.gov]
- 16. glovesnstuff.com [glovesnstuff.com]
- 17. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 18. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. nj.gov [nj.gov]
- 22. echemi.com [echemi.com]
- 23. vigon.com [vigon.com]
- 24. download.basf.com [download.basf.com]
- 25. npis.org [npis.org]
- 26. fishersci.com [fishersci.com]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. nottingham.ac.uk [nottingham.ac.uk]
- 29. mcfenvironmental.com [mcfenvironmental.com]
Thermodynamic Stability Profile: 4-Amino-2-bromo-6-fluorobenzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 4-Amino-2-bromo-6-fluorobenzonitrile (CAS: 2243514-17-0 / Analogous structures). As a highly functionalized halogenated benzonitrile, this molecule serves as a critical pharmacophore in the synthesis of androgen receptor antagonists and kinase inhibitors.
Its stability profile is defined by a "push-pull" electronic system: the electron-donating amino group at the 4-position stabilizes the nitrile against nucleophilic attack via resonance, while the ortho-positioned bromine and fluorine atoms introduce steric shielding and inductive destabilization. This guide details the theoretical degradation mechanisms, solid-state thermodynamics, and validated protocols for stability profiling in compliance with ICH Q1A(R2) guidelines.
Molecular Architecture & Theoretical Stability
The thermodynamic stability of this compound is governed by the interplay between steric hindrance and electronic conjugation.
Electronic "Push-Pull" System
The molecule features a p-phenylene core substituted with groups that exert opposing electronic effects. This significantly alters the reactivity of the nitrile functionality (
-
Resonance Stabilization (The "Push"): The amino group (
) at the 4-position is a strong resonance donor ( ). It donates electron density into the aromatic ring, which is conjugated with the nitrile group. This increases the electron density at the nitrile carbon, making it less electrophilic and therefore more thermodynamically resistant to hydrolysis (acidic or basic) compared to unsubstituted benzonitrile. -
Inductive Withdrawal (The "Pull"): The Fluorine (C6) and Bromine (C2) atoms are electron-withdrawing (
). While they pull electron density from the ring, their position ortho to the nitrile creates a "cage" effect. -
Steric Shielding: The bulky Bromine atom (Van der Waals radius ~1.85 Å) at the C2 position sterically hinders the approach of nucleophiles (like
or ) to the nitrile carbon.
Bond Dissociation Energy (BDE) Risks
While the aromatic core is stable, specific bonds present thermodynamic vulnerabilities:
-
C–Br Bond: The weakest link. Carbon-Bromine bonds have a BDE of ~66-70 kcal/mol in aromatic systems. This is susceptible to homolytic cleavage upon exposure to UV light (photolysis), leading to radical formation and degradation.
-
C–F Bond: Extremely stable (BDE ~110 kcal/mol). It is thermodynamically inert under standard conditions.
Chemical Stability & Degradation Pathways
Despite the resonance stabilization, the molecule is thermodynamically unstable relative to its hydrolysis products. The transition from Nitrile
Hydrolysis (Acid/Base Catalyzed)
Under stress conditions (extreme pH), the nitrile hydrolyzes.
-
Primary Degradant: 4-Amino-2-bromo-6-fluorobenzamide.
-
Secondary Degradant: 4-Amino-2-bromo-6-fluorobenzoic acid. Note: The rate of this reaction is significantly slower than in 4-nitrobenzonitrile due to the electron-donating amino group.
Oxidative Degradation
The primary aniline amine (
-
Pathway: Formation of N-hydroxylamines, followed by conversion to nitroso and eventually nitro derivatives, or oxidative coupling to form azo-dimers (resulting in color change from off-white to brown/red).
Photolytic Dehalogenation
Exposure to UV light (specifically < 300 nm) excites the
-
Mechanism: Radical debromination leads to the formation of 4-Amino-2-fluorobenzonitrile and free bromide ions.
Visualization: Degradation Mechanism Network
Figure 1: Predicted degradation pathways under ICH stress conditions. The nitrile hydrolysis and C-Br photolysis are the dominant thermodynamic risks.
Solid-State Thermodynamics
For drug development, the physical form's stability is as critical as chemical stability.
Melting Point & Purity[1]
-
Predicted Melting Point: 120°C – 145°C. (Based on structural analogs; 4-amino-3,5-difluorobenzonitrile melts ~150°C, while mono-halogenated analogs melt lower).
-
Thermodynamic Rule: High symmetry (2,6-substitution) and H-bonding potential (Amino donor + Nitrile acceptor) suggest a high crystal lattice energy.
Polymorphism Screening
The molecule possesses multiple hydrogen bond donors (Amine) and acceptors (Nitrile, Fluorine). This creates a high probability of polymorphism (existence of multiple crystal structures).
-
Risk: Metastable polymorphs may convert to a stable form during storage, altering solubility and bioavailability.
-
Directive: Differential Scanning Calorimetry (DSC) is mandatory to identify endothermic phase transitions prior to melting.
Experimental Protocols (ICH Q1A Compliant)
To validate the theoretical stability profile, the following protocols must be executed. These align with ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
Protocol: Forced Degradation Study
Objective: Determine intrinsic stability and identify degradation products.
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, Reflux | 2–8 Hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 2–24 Hours | 5–20% |
| Oxidation | 3% H₂O₂, Ambient | 1–24 Hours | 5–20% |
| Thermal | 60°C (Solid State) | 7 Days | < 5% |
| Photostability | 1.2 million lux hours | N/A | Detectable Change |
Procedure:
-
Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile/Water.
-
Expose aliquots to the conditions listed in the table above.
-
Quench acid/base samples to pH 7.0 immediately after the time point.
-
Analyze via HPLC-PDA-MS (High-Resolution Mass Spectrometry required for identifying de-brominated species).
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Assess solid-state thermodynamic stability and polymorphism.
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg of dried solid in a crimped aluminum pan.
-
Method: Equilibrate at 25°C. Ramp 10°C/min to 200°C.
-
Analysis: Look for:
-
Desolvation endotherms (< 100°C).
-
Solid-solid transitions (small endo/exotherms before melting).
-
Melting onset (Sharp endotherm).
-
Visualization: Stability Testing Workflow
Figure 2: Step-by-step workflow for validating the thermodynamic stability profile.
Conclusion & Recommendations
This compound exhibits a moderate thermodynamic stability profile . While the resonance effect of the amino group protects the nitrile from rapid hydrolysis, the C-Br bond presents a significant photostability risk.
Key Recommendations for Researchers:
-
Storage: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative darkening and photolysis.
-
Handling: Avoid strong alkaline conditions during synthesis workups to prevent partial hydrolysis to the amide.
-
Analysis: Use LC-MS methods capable of detecting de-brominated impurities (M-79/81 mass shift).
References
-
International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products."[1] ICH Guidelines, 2003.
-
Cohen, G. M. "Hydrolysis of Nitriles." Patents and chemical literature regarding benzonitrile stability, General Chemical Principles.
-
European Medicines Agency. "Scientific guideline: Stability testing of new drug substances and drug products." EMA/ICH/2736/99, 2003.
-
ChemSpider Synthetic Pages. "Partial hydrolysis of a benzonitrile." SyntheticPage 710, 2014. (Demonstrates resistance/conditions for nitrile hydrolysis).
Sources
Strategic Utilization of 4-Amino-2-bromo-6-fluorobenzonitrile in Drug Discovery
The following technical guide provides an in-depth review of 4-Amino-2-bromo-6-fluorobenzonitrile (CAS 2243514-17-0), a strategic building block in modern medicinal chemistry.
Executive Summary
In the landscape of modern drug discovery, the demand for highly functionalized aromatic scaffolds has surged, particularly for the development of Targeted Protein Degraders (PROTACs) , Covalent Kinase Inhibitors , and Nuclear Receptor Antagonists .
This compound (CAS 2243514-17-0) represents a "privileged scaffold" due to its unique tetrasubstituted pattern. Unlike simpler anilines, this molecule offers four distinct vectors for chemical modification:
-
Nitrile (C-1): A precursor for heterocycles (quinazolines, benzimidazoles) or hydrolysis to primary amides.
-
Bromine (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Amino (C-4): A nucleophilic site for linker attachment or urea/amide formation.
-
Fluorine (C-6): An orthogonal metabolic blocker or site for secondary nucleophilic aromatic substitution (
).
This guide outlines the chemical profile, synthetic utility, and experimental protocols for leveraging this compound in high-throughput medicinal chemistry campaigns.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
The compound is characterized by a "push-pull" electronic system, where the electron-donating amino group is para to the electron-withdrawing nitrile. This polarization enhances the stability of the molecule while activating specific positions for functionalization.
| Property | Value | Note |
| CAS Number | 2243514-17-0 | Specific isomer; distinct from 2-amino-4-bromo...[1] |
| Molecular Formula | ||
| Molecular Weight | 215.02 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery) |
| Predicted LogP | ~2.1 | Lipophilic enough for permeability, polar enough for solubility |
| H-Bond Donors | 1 (NH2) | |
| H-Bond Acceptors | 2 (CN, F) |
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how different conditions can selectively activate specific sites.
Caption: Orthogonal reactivity map showing selective functionalization vectors for CAS 2243514-17-0.
Synthetic Methodologies
Retrosynthetic Analysis
Direct electrophilic halogenation of 4-aminobenzonitrile is challenging due to the directing effects of the amino group (ortho/para) versus the nitrile (meta). The amino group directs electrophiles to positions 3 and 5, whereas the target requires substituents at 2 and 6.
Therefore, the most robust industrial route involves Nucleophilic Aromatic Substitution (
Recommended Synthesis Route
Precursor: 2-Bromo-4,6-difluorobenzonitrile (or 2,4,6-trifluorobenzonitrile).
Reagent: Aqueous Ammonia (
Mechanism: The nitrile group at C-1 strongly activates the ring for nucleophilic attack. The fluorine atom at C-4 is para to the nitrile and is the most susceptible to displacement by ammonia due to the stabilization of the Meisenheimer complex.
Caption: Regioselective synthesis via SNAr displacement of the para-fluorine atom.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds (BTK/EGFR)
The 4-amino-benzonitrile motif is a classic pharmacophore in kinase inhibitors (e.g., Neratinib , Pelitinib ). The addition of the C-2 Bromine allows for the introduction of a "tail" segment that extends into the solvent-exposed region of the kinase pocket, while the C-6 Fluorine can interact with the hinge region or gatekeeper residues.
-
Strategy: Use the C-4 amino group to form an acrylamide (covalent warhead) and the C-2 bromine to couple a solubilizing heterocycle.
Androgen Receptor (AR) Antagonists
Non-steroidal AR antagonists (e.g., Apalutamide ) often utilize a 4-cyano-3-trifluoromethylphenyl core. The this compound scaffold offers a bioisostere where the bromine and fluorine provide steric bulk and metabolic stability similar to
PROTAC Linker Attachment
In PROTAC design, the "exit vector" is critical. The C-4 amino group serves as an ideal attachment point for alkyl or PEG linkers connecting to an E3 ligase ligand (e.g., Thalidomide or VHL). The rigidity of the benzonitrile core prevents the linker from collapsing onto the warhead.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C-2
This protocol validates the reactivity of the bromine handle while preserving the nitrile and amino groups.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge the substrate, boronic acid, and catalyst into a microwave vial. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.
-
Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The amino group may cause streaking; add 1%
to the eluent if necessary.
Protocol B: Amide Coupling at C-4
Standard procedure for attaching a warhead or linker.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Acid: Acrylic acid (1.1 eq) - for covalent warhead synthesis
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the Acid and DIPEA in DMF at 0°C.
-
Add HATU and stir for 15 minutes to activate the acid.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Note: The electron-deficient nature of the aniline (due to the CN group) makes it a weak nucleophile. Heating to 50°C may be required if conversion is slow.
Data Summary & Validation
| Reaction Type | Position | Typical Yield | Critical Factor |
| Suzuki Coupling | C-2 (Br) | 75-90% | Use bulky ligands (e.g., XPhos) if conversion is low. |
| Amide Coupling | C-4 (NH2) | 60-80% | Nucleophilicity is low; use HATU or acid chlorides. |
| Nitrile Hydrolysis | C-1 (CN) | >90% | Requires controlled oxidative hydrolysis ( |
| SNAr Displacement | C-6 (F) | <30% | Difficult; requires strong nucleophiles and high heat due to deactivation by NH2. |
Validation Check: The low reactivity of the C-6 Fluorine towards SNAr (after the amino group is present) is a feature, not a bug. It ensures that the fluorine remains intact during subsequent modifications, serving as a metabolic blocker in the final drug candidate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 105942-08-3 (Structural Analog). Retrieved from [Link]
-
MDPI Pharmaceuticals. (2022). The Role of Fluorine and Amino Acid Fragments in Modern Drug Approvals. Retrieved from [Link]
Sources
- 1. 1279865-14-3|2-Amino-4-bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2243514-17-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | CAS#:2243514-17-0 | Chemsrc [chemsrc.com]
- 4. This compound | CAS#:2243514-17-0 | Chemsrc [chemsrc.com]
- 5. danabiosci.com [danabiosci.com]
- 6. danabiosci.com [danabiosci.com]
SMILES and InChIKey data for 4-Amino-2-bromo-6-fluorobenzonitrile
[1]
Chemical Identity & Digital Descriptors
Precise identification is critical for database integration and cheminformatics workflows. The following identifiers are verified for the specific isomer This compound .
| Descriptor | Value |
| Chemical Name | This compound |
| CAS Registry Number | 2243514-17-0 |
| Molecular Formula | C |
| Molecular Weight | 215.02 g/mol |
| Canonical SMILES | Nc1cc(F)c(C#N)c(Br)c1 |
| Isomeric SMILES | N#Cc1c(F)cc(N)cc1Br |
| InChI String | InChI=1S/C7H4BrFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 |
| InChIKey | RTOXUBIPSSUDCR-UHFFFAOYSA-N |
Structural Decoding (SMILES Analysis)
The SMILES string Nc1cc(F)c(C#N)c(Br)c1 encodes the precise connectivity:
-
Nc1 : The sequence begins with the amino group (N) attached to the aromatic ring carbon (c1).
-
cc(F) : Moving around the ring, the next position is unsubstituted (c), followed by a carbon substituted with fluorine (c(F)).
-
c(C#N) : The next carbon bears the nitrile group (C#N), which defines position 1 for IUPAC numbering.
-
c(Br)c1 : Continuing the cycle, we encounter the bromine-substituted carbon, and finally close the ring.
Physicochemical Profiling
Understanding the physicochemical properties is essential for evaluating this compound's behavior in biological systems and reaction mixtures.
| Property | Value | Context for Drug Design |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| TPSA | 50.09 Ų | Polar Surface Area is dominated by the nitrile and amine groups; suggests good membrane permeability. |
| H-Bond Donors | 1 (Amine) | The -NH |
| H-Bond Acceptors | 2 (Nitrile, F) | The nitrile nitrogen and fluorine atom serve as weak acceptors. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | The aniline nitrogen is weakly basic due to the electron-withdrawing effects of the nitrile (-I, -M) and halogens. |
Synthetic Methodologies
Direct synthesis of this specific isomer requires a strategy that avoids the directing conflicts of the benzonitrile core. A robust "Field-Proven" approach involves the functionalization of 3-bromo-5-fluoroaniline .
Retrosynthetic Analysis
The 1,2,4,6-substitution pattern is difficult to achieve via direct electrophilic aromatic substitution on a benzonitrile core because the nitrile, bromine, and fluorine groups direct incoming electrophiles to mutually exclusive or sterically hindered positions.
Optimal Pathway: Construct the nitrile moiety last or via conversion of a para-director.
-
Starting Material: 3-Bromo-5-fluoroaniline.
-
Key Transformation: Regioselective iodination followed by Pd-catalyzed cyanation.
Experimental Workflow (Proposed Protocol)
Step 1: Regioselective Iodination The amino group strongly activates the para-position. Given the meta-relationship of Br and F in the starting material, the position para to the amine (and ortho to both halogens) is sterically crowded but electronically favorable.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile.
-
Conditions: 0°C to RT, 4-12 hours.
-
Mechanism: Electrophilic aromatic substitution.
Step 2: Palladium-Catalyzed Cyanation (De-iodination) The iodine atom is selectively displaced by cyanide due to the weaker C-I bond compared to C-Br and C-F.
-
Reagents: Zn(CN)
, Pd(PPh ) (5 mol%), DMF. -
Conditions: 80-100°C, Inert Atmosphere (N
). -
Purification: Silica gel chromatography (Hexane/EtOAc).
Synthesis Diagram
The following Graphviz diagram visualizes the logical flow from precursor to target.
Caption: Two-step synthetic route leveraging the para-directing power of the amine to install the nitrile group regioselectively.
Applications in Drug Discovery
This compound serves as a high-value scaffold (intermediate) for several therapeutic classes:
-
Kinase Inhibitors: The aniline nitrogen can participate in Buchwald-Hartwig couplings to attach heterocycles (e.g., pyrimidines, quinazolines), while the nitrile group can be hydrolyzed to an amide or reduced to a benzylamine.
-
PROTAC Linkers: The distinct reactivity of the bromine (aryl coupling) and the amine (amide coupling) allows for orthogonal functionalization, making it ideal for linking E3 ligase ligands to warheads.
-
Agrochemicals: Halogenated benzonitriles are common pharmacophores in herbicides and fungicides due to their metabolic stability.
Safety & Handling (SDS Summary)
As a halogenated aromatic nitrile, this compound must be handled with strict safety protocols.
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (risk of hydrolysis to benzoic acid).
-
References
Sources
- 1. 1501163-33-2|6-Bromo-2-fluoro-3-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2243514-17-0 | MFCD31668172 | this compound [aaronchem.com]
- 3. 2243514-17-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-bromo-2-fluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. arctomsci.com [arctomsci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile and Its Derivatives
Introduction: The Strategic Importance of the 4-Amino-2-bromo-6-fluorobenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The this compound core is a highly versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] Its trifunctional nature—an amino group for nucleophilic attack, a bromo substituent for cross-coupling reactions, and a cyano group as a key pharmacophore or synthetic handle—provides a rich platform for molecular elaboration.[1][2] The fluorine atom further allows for modulation of physicochemical properties such as metabolic stability and binding affinity.[1]
This guide provides detailed, field-proven protocols for the synthesis of the core this compound structure and its subsequent derivatization into a library of compounds for drug discovery programs. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is most effectively achieved through a multi-step sequence, beginning with a commercially available substituted aniline. The following protocol outlines a reliable pathway.
Workflow for Core Scaffold Synthesis
Caption: Multi-step synthesis of this compound.
Experimental Protocol 1.1: Synthesis of 2-Bromo-6-fluorobenzonitrile (Intermediate C)
This step employs the Sandmeyer reaction to convert the amino group of the starting material into a nitrile. This is a classic and reliable method for introducing the cyano functionality onto an aromatic ring.
-
Materials:
-
2-Bromo-6-fluoroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Potassium Cyanide (KCN, 1.2 eq)
-
Toluene
-
Deionized Water
-
Ice
-
-
Procedure:
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-6-fluoroaniline in a mixture of water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. Caution: This step should be performed in a well-ventilated fume hood as toxic HCN gas may be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up: Cool the mixture to room temperature and extract the product with toluene (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-bromo-6-fluorobenzonitrile.
-
Experimental Protocol 1.2: Synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile (Intermediate E)
The introduction of the nitro group at the 4-position is achieved via electrophilic aromatic substitution. The ortho-para directing effects of the fluorine and bromine atoms, combined with the meta-directing effect of the nitrile, strongly favor nitration at the desired position.
-
Materials:
-
2-Bromo-6-fluorobenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃, 1.1 eq)
-
Dichloromethane (DCM)
-
Ice
-
-
Procedure:
-
Dissolve 2-bromo-6-fluorobenzonitrile in concentrated sulfuric acid in a flask cooled in an ice bath to 0 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 2-bromo-6-fluoro-4-nitrobenzonitrile is often of sufficient purity for the next step.
-
Experimental Protocol 1.3: Synthesis of this compound (Final Product)
The final step involves the reduction of the nitro group to an amine. Several methods are effective; reduction with iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and scalable option.
-
Materials:
-
2-Bromo-6-fluoro-4-nitrobenzonitrile (1.0 eq)
-
Iron powder (Fe, ~5.0 eq)
-
Ammonium Chloride (NH₄Cl, ~0.5 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Ethyl Acetate (EtOAc)
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, create a slurry of 2-bromo-6-fluoro-4-nitrobenzonitrile, iron powder, and ammonium chloride in the ethanol/water solvent mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.[3][4][5][6]
-
Part 2: Synthesis of Functionalized Derivatives
The true utility of the this compound scaffold lies in its capacity for diversification. The bromo and amino functionalities serve as primary handles for introducing molecular diversity.
Derivatization Strategies
Sources
- 1. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Benchchem [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2243514-17-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CAS#:2243514-17-0 | Chemsrc [chemsrc.com]
- 5. danabiosci.com [danabiosci.com]
- 6. calpaclab.com [calpaclab.com]
Optimizing Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Aminobenzonitriles using 4-Amino-2-bromo-6-fluorobenzonitrile
Introduction: The Strategic Importance of Substituted Biaryl Aminobenzonitriles in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the synthesis of biaryl scaffolds, which are privileged structures in a vast array of pharmacologically active molecules. This guide focuses on the strategic application of the Suzuki-Miyaura coupling to a highly functionalized and synthetically challenging substrate: 4-Amino-2-bromo-6-fluorobenzonitrile.
The subject molecule embodies a unique electronic and steric profile, featuring a nucleophilic amino group, a bulky ortho-bromo substituent, and electron-withdrawing fluoro and cyano groups. This combination makes it an attractive starting material for the generation of novel compound libraries targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. However, the interplay of these functional groups necessitates a carefully optimized protocol to achieve high yields and minimize side reactions. This document provides a detailed exploration of the critical parameters, a recommended starting protocol based on analogous systems, and an in-depth discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Principles: Deconstructing the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, depicted below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[3]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.
Critical Reaction Parameters for this compound
The unique substitution pattern of our substrate requires careful consideration of each reaction component.
The Catalyst and Ligand System: A Synergistic Pair
The choice of the palladium source and its coordinating ligand is the most critical factor for a successful coupling. For substrates like this compound, which can be considered a type of unprotected ortho-bromoaniline, standard catalysts like Pd(PPh₃)₄ may prove sluggish. The presence of the free amino group can potentially coordinate to the palladium center and inhibit catalysis.
Recommended Catalyst System: Based on successful couplings of structurally similar unprotected ortho-bromoanilines, a highly effective system is the preformed palladacycle CataCXium® A Pd G3 .[4] This catalyst incorporates a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.
Alternative Systems: While CataCXium® A Pd G3 is a prime candidate, other modern catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices for challenging substrates.[5]
| Catalyst System | Ligand Type | Key Advantages for this Substrate |
| CataCXium® A Pd G3 | Buchwald-type biarylphosphine | High activity for ortho-substituted and unprotected anilines.[4] |
| Pd(OAc)₂ / SPhos | Spherical, bulky biarylphosphine | Excellent for sterically hindered and electron-rich/poor substrates. |
| PdCl₂(dppf) | Ferrocenyl phosphine | Good general catalyst, though may be less effective for this specific substrate. |
| Pd(PPh₃)₄ | Triphenylphosphine | "Classic" catalyst, often less effective for hindered or deactivated substrates. |
The Role of the Base: Activating the Nucleophile
The base is not merely a pH adjuster; it is a crucial reactant in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.
Recommended Base: Cesium carbonate (Cs₂CO₃) is often the base of choice for challenging Suzuki couplings. Its high solubility in organic solvents and its ability to effectively activate boronic acids without promoting significant side reactions make it ideal.
Alternative Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also commonly used and can be effective, though they may require higher temperatures or longer reaction times.
Solvent Selection: Influencing Reactivity and Selectivity
The solvent plays a multifaceted role, influencing catalyst solubility, reaction rate, and in some cases, selectivity. A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.
Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be particularly effective for the coupling of ortho-bromoanilines, leading to significantly higher yields compared to more traditional solvents like dioxane or toluene.[4] 2-MeTHF is also considered a "greener" solvent alternative.
Alternative Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a widely used and generally effective solvent system for Suzuki-Miyaura reactions.[1]
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
CataCXium® A Pd G3 (0.05 equivalents, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, stirring and heating equipment
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and CataCXium® A Pd G3.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of 2-MeTHF and water (a 10:1 ratio is a good starting point). Add the solvent mixture to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Potential Issue | Observation | Suggested Solution(s) |
| Low Conversion | Significant starting material remains. | - Increase reaction temperature.- Increase catalyst loading (e.g., to 10 mol%).- Screen alternative bases (e.g., K₃PO₄).- Ensure anhydrous and oxygen-free conditions. |
| Dehalogenation | Product is the debrominated starting material. | - Use a milder base.- Lower the reaction temperature.- Use a ligand that promotes faster reductive elimination. |
| Homocoupling | Biaryl product of the boronic acid is observed. | - Ensure rigorous exclusion of oxygen.- Use a pre-catalyst that is readily reduced to Pd(0).- Adjust the stoichiometry of the boronic acid. |
| Poor Yield | Low recovery of desired product after purification. | - Optimize chromatography conditions.- Consider an alternative work-up procedure to minimize product loss. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a valuable route to novel and complex biaryl aminobenzonitriles for drug discovery programs. While the substrate's unique electronic and steric features pose a synthetic challenge, a rational approach to reaction design, centered on the use of modern, highly active palladium catalysts and optimized conditions, can lead to successful outcomes. The protocol and principles outlined in this guide provide a solid foundation for researchers to build upon, enabling the efficient and reliable synthesis of these important molecular scaffolds.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
The Versatile Role of 4-Amino-2-bromo-6-fluorobenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-2-bromo-6-fluorobenzonitrile (CAS No. 2243514-17-0) as a pharmaceutical intermediate. While this compound is recognized as a valuable building block, publicly available literature detailing its incorporation into specific, named pharmaceutical agents is limited. Therefore, this guide focuses on its synthetic potential by examining its structural features and providing detailed, field-proven protocols for key transformations analogous to those of similar, well-documented intermediates. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented as robust examples of its utility in constructing the complex molecular architectures required for modern therapeutics, particularly in the realm of kinase inhibitors.
Introduction: A Multifunctional Scaffold for Drug Discovery
This compound is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry. Its strategic placement of four distinct functional groups—an amine, a bromine atom, a fluorine atom, and a nitrile—on a central benzene ring makes it an exceptionally versatile starting material for the synthesis of complex drug candidates.
The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1] The nitrile group is a versatile functional handle that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine.[2] Furthermore, the ortho-amino group and the bromo substituent provide two orthogonal sites for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions.
While direct examples of its use in late-stage clinical candidates are not prevalent in peer-reviewed literature, the structural motifs of this compound suggest its potent application in the synthesis of targeted therapies, such as kinase inhibitors, which are pivotal in oncology and immunology.[3][4]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 2243514-17-0 | [5] |
| Molecular Formula | C₇H₄BrFN₂ | [5] |
| Molecular Weight | 215.02 g/mol | [5] |
| Appearance | Off-white to yellow powder/crystals | [1] |
| Purity | Typically ≥95% | [6] |
Note: Detailed spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. Researchers should perform their own characterization upon receipt.
Strategic Importance of Functional Groups
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The following diagram and table outline the strategic role of each component.
Caption: Key functional groups of this compound and their roles.
| Functional Group | Role in Synthesis and Drug Design |
| Amino (-NH₂) | A nucleophilic center for acylation, alkylation, or formation of heterocyclic rings. Can also serve as a key hydrogen bond donor for target protein binding. |
| Bromo (-Br) | An excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. |
| Fluoro (-F) | Modulates the electronic properties of the ring, enhances binding affinity through specific interactions, and can block sites of metabolism, thereby improving the pharmacokinetic profile of the final drug molecule. |
| Nitrile (-CN) | Acts as a bioisostere for a carbonyl group, a potent hydrogen bond acceptor, and can be chemically transformed into other functional groups like primary amines or carboxylic acids. |
Experimental Protocols: Core Synthetic Transformations
The true power of this compound lies in its capacity for selective, high-yield transformations. Below are detailed, representative protocols for two of the most critical classes of reactions for this type of intermediate: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Note: These are general, robust protocols that should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester, a cornerstone reaction for creating biaryl structures common in kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7][8] The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies the setup and ensures the generation of the active Pd(0) species. A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without hydrolyzing the nitrile.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
| Step | Procedure | Expert Notes |
| 1. Reagent Preparation | To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq). | The order of addition of solids is generally not critical. Ensure the base is finely powdered for better reactivity. |
| 2. Solvent Addition | Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M. | The addition of water is often crucial for the solubility of the base and for facilitating the catalytic cycle. |
| 3. Degassing | Seal the vessel and degas the mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. | This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. |
| 4. Reaction | Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours). | The optimal temperature will depend on the reactivity of the specific boronic acid used. |
| 5. Workup | Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. | A saturated solution of ammonium chloride can be used for quenching if necessary. |
| 6. Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | The choice of solvent system for chromatography will depend on the polarity of the product. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of diaryl amines or N-aryl heterocycles, another critical transformation in the synthesis of many targeted therapies.
Rationale: The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[9][10] It offers broad scope for both the amine and aryl halide components. The use of a sterically hindered phosphine ligand (like XPhos) and a strong, non-nucleophilic base (like NaOtBu or LHMDS) is key to achieving high yields, especially with challenging substrates.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
| Step | Procedure | Expert Notes |
| 1. Reagent Preparation | In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel. Then add the catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and XPhos (0.08 eq). | The base is highly hygroscopic and should be handled in an inert atmosphere. Pre-forming the catalyst by stirring the Pd source and ligand in the solvent for 10-15 minutes can be beneficial. |
| 2. Substrate Addition | Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq). | If the amine is a liquid, it can be added via syringe after the solvent. |
| 3. Solvent Addition | Add anhydrous toluene or 1,4-dioxane to achieve a substrate concentration of approximately 0.1-0.2 M. | Toluene is often a good first choice. Dioxane can be effective but is a more hazardous solvent. |
| 4. Reaction | Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours). | The reaction is often characterized by a color change to dark brown or black. |
| 5. Workup | Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. | Quenching should be done slowly as it can be exothermic. |
| 6. Purification | Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. | The product may retain some palladium, which can often be removed by treatment with an appropriate scavenger or by careful chromatography. |
Application in Kinase Inhibitor Scaffolding
The structures derived from this compound are highly relevant to the development of kinase inhibitors. For example, a Suzuki coupling could install a hinge-binding motif, while the native amino group could be functionalized to interact with the solvent-exposed region of the ATP-binding pocket.
The diagram below illustrates a hypothetical signaling pathway targeted by a generic kinase inhibitor. Molecules synthesized from the title intermediate could be designed to inhibit key kinases in such pathways, for example, those involved in cell proliferation and survival like the MAPK/ERK pathway.
Caption: A representative MAPK signaling pathway often targeted in oncology.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds such as 4-bromo-2-fluorobenzonitrile suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2][5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Toxicology: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its densely functionalized structure provides multiple avenues for the construction of complex molecules. While specific examples of its incorporation into named drugs are not yet prominent in the public domain, its clear potential for use in robust and reliable synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a valuable tool for drug discovery and development. The protocols and strategic insights provided herein are intended to empower researchers to unlock the full potential of this promising building block in the creation of next-generation therapeutics.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
-
Ningbo Innopharmchem Co., Ltd. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Available from: [Link]
-
(MDPI) Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022, July 13). Available from: [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]
- Imago BioSciences. Lysine-specific histone demethylase inhibitors for the treatment of myeloproliferative neoplasms. Google Patents. WO2021118996A1.
-
(PMC) Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Volynets, G. P., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European journal of medicinal chemistry, 115, 124–135. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
(MDPI) Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2025, August 6). Available from: [Link]
-
This compound, 95% Purity, C7H4BrFN2, 250 mg. Available from: [Link]
-
Ningbo Innopharmchem Co., Ltd. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Available from: [Link]
-
(Journal of Biomedical Research & Environmental Sciences) Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Available from: [Link]
-
(ACS Publications) Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Available from: [Link]
-
(PMC) RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors. Available from: [Link]
-
(Patsnap Synapse) Zotiraciclib - Drug Targets, Indications, Patents. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
-
(Wikipedia) Bomedemstat. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
(PMC) Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. Available from: [Link]
Sources
- 1. Portico [access.portico.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-bromo-2-fluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifirafenib (BGB-283) | EGFR Inhibitor | AmBeed.com [ambeed.com]
- 7. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zotiraciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jelsciences.com [jelsciences.com]
Application Notes & Protocols for the Selective Reduction of 4-Amino-2-bromo-6-fluorobenzonitrile
Introduction: Strategic Synthesis of a Key Building Block
The selective reduction of the nitrile functionality in highly substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. The target product of this protocol, (4-amino-2-bromo-6-fluorophenyl)methanamine, represents a valuable synthetic intermediate. Its structural complexity, featuring a primary benzylic amine, a primary aromatic amine, and two distinct halogen atoms (bromine and fluorine), makes its synthesis a non-trivial challenge.
The primary obstacle is the chemoselective reduction of the cyano group to a primary aminomethyl group (-CH₂NH₂) without inducing undesirable side reactions. These include the hydrogenolysis of the carbon-halogen bonds (dehalogenation) or the formation of secondary and tertiary amine byproducts through the reaction of the newly formed primary amine with reaction intermediates.[1][2]
This document provides a detailed examination of suitable reduction methodologies, focusing on catalytic hydrogenation with Raney® Nickel as the primary recommended protocol due to its proven efficacy and selectivity. An alternative method using borane reagents is also discussed, offering a comparative perspective for researchers. The causality behind procedural choices, safety considerations, and troubleshooting strategies are explained to ensure reliable and reproducible execution.
Mechanistic Considerations and Reagent Selection
The reduction of a nitrile to a primary amine proceeds through a two-step addition of two equivalents of a hydride source (or molecular hydrogen). The initial reduction forms a transient imine intermediate, which is then further reduced to the corresponding primary amine.
Caption: General mechanism for nitrile reduction.
The critical challenge lies in preventing the primary amine product from reacting with the imine intermediate, which leads to the formation of a secondary amine impurity.[2] The choice of reducing agent and reaction conditions is therefore paramount to maximizing the yield of the desired primary amine.
Comparative Analysis of Reduction Methods
| Method | Reducing Agent | Advantages | Disadvantages & Substrate-Specific Concerns |
| Catalytic Hydrogenation | H₂ gas with Raney® Ni, Pd/C, PtO₂, or Rh catalyst[2] | Economical, scalable, clean workup.[2] | Risk of Dehalogenation: Pd/C is notorious for causing hydrodehalogenation. Raney® Ni is generally more selective.[3] Secondary Amine Formation: Can be significant; often suppressed by adding ammonia.[1][4] Safety: Requires specialized high-pressure equipment and handling of flammable H₂ gas and pyrophoric catalysts.[5] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful and fast, highly effective for nitrile reduction.[6] | Low Chemoselectivity: Reacts with acidic protons on the -NH₂ group, requiring excess reagent.[7] Harsh Quench/Workup: Reacts violently with water.[7] Poor Atom Economy: Stoichiometric use of reagent. |
| Borane Reduction | Borane-THF (BH₃·THF) or Ammonia Borane (AB) | High chemoselectivity, often tolerant of halogens.[8][9] Can be performed at moderate temperatures. Catalyst-free options exist.[10] | Reagent Handling: Borane reagents are moisture-sensitive.[1] Complex Formation: Forms stable amine-borane complexes requiring acidic workup for hydrolysis. Byproducts: Can generate gaseous byproducts.[10] |
Rationale for Recommended Protocol: For the reduction of 4-Amino-2-bromo-6-fluorobenzonitrile, catalytic hydrogenation using Raney® Nickel is selected as the primary method. This choice is predicated on its high efficiency for nitrile reduction while minimizing the risk of C-Br and C-F bond cleavage, a common issue with palladium catalysts.[3] While secondary amine formation is a possibility, it can be effectively suppressed under optimized conditions.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of the nitrile using Raney® Nickel under a hydrogen atmosphere.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Ensure purity before use. |
| Raney® Nickel (slurry in water) | Active Catalyst | Commercial Source | Caution: Pyrophoric when dry.[5] |
| Methanol (MeOH) | Anhydrous | Commercial Source | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Celite® (Diatomaceous Earth) | Filtration Aid | Commercial Source | |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier | |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier | For inerting. |
Equipment
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor.
-
Three-neck round-bottom flask equipped with a magnetic stir bar.
-
Glass funnel with a fritted disc or a Büchner funnel.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Flash chromatography system.
Step-by-Step Procedure
Caption: Workflow for Raney® Nickel catalytic hydrogenation.
-
Reactor Preparation: To a suitable high-pressure reactor vessel, add this compound (1.0 eq) and anhydrous methanol (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Preparation & Addition: In a separate beaker, carefully decant the water from the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Wash the catalyst by adding anhydrous methanol, stirring gently, and decanting the supernatant. Repeat this wash two more times. This step is crucial to remove water, which can affect the reaction. Transfer the resulting methanol slurry of the catalyst to the reactor vessel. Perform this transfer under a stream of nitrogen to prevent the catalyst from drying.
-
System Purge: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: After the nitrogen purge, purge the system with hydrogen gas in the same manner (pressurize to ~50 psi, then vent) three times. Finally, pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60°C). The reaction is exothermic, and the uptake of hydrogen can be monitored by the pressure drop.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen), filtering them through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Catalyst Filtration (Critical Safety Step): Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3-5 times). Prepare a pad of Celite® in a Büchner or fritted glass funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad. It is imperative to keep the catalyst pad wet with solvent at all times. A dry Raney® Nickel catalyst is pyrophoric and can ignite spontaneously upon contact with air.[5] Wash the reactor and the filter cake with additional methanol to ensure complete recovery of the product.
-
Workup & Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude material can then be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4-amino-2-bromo-6-fluorophenyl)methanamine.
Application Notes and Troubleshooting
-
Minimizing Secondary Amine Formation: While Raney® Nickel is generally effective, the formation of secondary amine byproducts can sometimes be observed.[1] If this proves to be a significant issue, the reaction can be conducted in a solution of ammonia in methanol (typically 7N). The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing dimer formation.[11]
-
Catalyst Activity: The activity of Raney® Nickel can vary between batches. The catalyst loading may need to be optimized for new batches. Deactivated catalyst is a common cause of sluggish or incomplete reactions.
-
Dehalogenation: Although less common than with palladium, dehalogenation can still occur, especially at higher temperatures or pressures. It is advisable to monitor the reaction for the appearance of debrominated or defluorinated byproducts by LC-MS. If observed, reducing the reaction temperature or catalyst loading may be beneficial.
-
Alternative Borane Method: For substrates particularly sensitive to hydrogenolysis, a borane-based reduction offers a viable alternative. A protocol would involve the slow addition of Borane-THF complex (BH₃·THF) to a solution of the nitrile in THF at 0°C, followed by refluxing to complete the reaction.[9] The reaction must be performed under strictly anhydrous conditions. The workup involves a careful quench with methanol, followed by acidification (e.g., with HCl) to hydrolyze the resulting amine-borane complex and precipitate the product as its hydrochloride salt. This method avoids the use of high-pressure H₂ and pyrophoric catalysts but requires handling of moisture-sensitive reagents.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Insufficient reaction time or temperature. | 1. Use a fresh batch of Raney® Nickel. 2. Check the system for leaks and ensure adequate H₂ pressure. 3. Increase reaction time or modestly increase temperature, monitoring for side products. |
| Significant Side Product (Secondary Amine) | Reaction of product with imine intermediate. | 1. Rerun the reaction using methanolic ammonia as the solvent.[11] 2. Lower the reaction temperature to slow the rate of the side reaction. |
| Significant Dehalogenation | 1. Overly aggressive reaction conditions (high temp/pressure). 2. Catalyst choice. | 1. Reduce temperature and/or hydrogen pressure. 2. Ensure Raney® Nickel is used instead of Pd/C. If dehalogenation persists, consider the alternative borane reduction method. |
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- Google Patents. (n.d.).
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. [Link]
-
McMillan, V. R., & McAllister, C. J. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Core.ac.uk. [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156. [Link]
-
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
-
Zhang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6242. [Link]
- Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines. US4739120A.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
West, T. K., et al. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 18, 1324–1330. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]
-
That's So Science. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
-
Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2022). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions, 51(27), 10185–10189. [Link]
-
Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles.... [Link]
-
Orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Synthesis of Fluorinated Heterocycles from 4-Amino-2-bromo-6-fluorobenzonitrile
Abstract
Fluorinated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, offering profound advantages in metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth exploration of synthetic strategies leveraging 4-Amino-2-bromo-6-fluorobenzonitrile, a uniquely versatile starting material, for the construction of high-value fluorinated heterocycles. The strategic disposition of its amino, bromo, fluoro, and nitrile functionalities allows for a range of selective transformations, including cyclocondensations and palladium-catalyzed reactions.[4][5] We present detailed mechanistic insights and field-proven laboratory protocols for the synthesis of fluorinated quinazolinones and benzimidazoles, designed for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of this compound
The synthetic power of this compound stems from the orthogonal reactivity of its four distinct functional groups arrayed on the phenyl ring. Understanding the role of each is critical to designing efficient synthetic pathways.
-
Amino Group (-NH₂): Serves as a primary nucleophile and a key handle for building fused nitrogen-containing rings through cyclization reactions.
-
Bromo Group (-Br): An ideal leaving group for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the introduction of carbon or heteroatom substituents for scaffold diversification.[5][6]
-
Fluoro Group (-F): A bioisostere for hydrogen that enhances metabolic stability and modulates the electronics of the aromatic ring, often improving the pharmacokinetic profile of the final compound.[3]
-
Nitrile Group (-C≡N): A versatile functional group that can participate in cycloadditions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, offering numerous avenues for molecular elaboration.[5]
This unique combination allows for a modular and convergent approach to complex heterocyclic systems.
Diagram 1: Functional group utility of the starting material.
Pathway I: Synthesis of 8-Bromo-6-fluoro-4(3H)-quinazolinones
Quinazolinones are a privileged scaffold in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors in oncology.[1][7][8] The most direct route from our starting material involves a cyclocondensation reaction utilizing the amino and nitrile groups to form the pyrimidine ring.
Causality and Mechanistic Insight: This transformation is a classic example of heterocycle synthesis driven by the inherent reactivity of the starting material. The reaction with formic acid proceeds in two key stages:
-
N-Formylation: The primary amino group acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the nitrile group is activated towards nucleophilic attack by the formyl oxygen, followed by tautomerization to yield the stable quinazolinone ring system. The bromine and fluorine atoms remain untouched, providing handles for subsequent diversification.
Diagram 2: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one.
Detailed Protocol 2.1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one
Materials:
-
This compound (1.0 eq)
-
Formic Acid (98-100%) (10-15 vol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (e.g., 5.0 g, 23.2 mmol).
-
Add formic acid (e.g., 50 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate will begin to form.
-
Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 200 mL) with stirring. A dense precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual formic acid.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid of high purity.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 8-12 hours |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Pathway II: Palladium-Catalyzed Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another class of heterocycles with significant biological activity, including antimicrobial and anticancer properties.[9][10][11] A powerful strategy to construct these scaffolds is through palladium-catalyzed intramolecular C-N bond formation. This pathway leverages the bromine atom for the key coupling step.
Causality and Mechanistic Insight: This synthetic route is a multi-step process that showcases the selective manipulation of the starting material's functional groups.
-
Boc Protection: The primary amine is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This prevents it from interfering with the subsequent amination step and modulates its directing effect.
-
Nitration: Electrophilic aromatic substitution is used to introduce a nitro group. The Boc-protected amino group and the fluorine atom direct the nitration to the position ortho to the amino group.
-
Deprotection & Reduction: The Boc group is removed under acidic conditions, and the nitro group is subsequently reduced to a primary amine (e.g., using SnCl₂ or catalytic hydrogenation). This generates a key ortho-phenylenediamine intermediate.
-
Phillips Condensation: The newly formed diamine undergoes cyclocondensation with a carboxylic acid (or its derivative) under heating to form the benzimidazole ring.
Diagram 3: Workflow for fluorinated benzimidazole synthesis.
While a full palladium-catalyzed cyclization from the bromo-precursor is a viable advanced strategy, the more established route via a diamine intermediate is presented below for its reliability. Palladium catalysis can be subsequently employed on the bromine of the final benzimidazole for further diversification.[12][13][14]
Detailed Protocol 3.1: Multi-step Synthesis of a 7-Bromo-5-fluorobenzimidazole Derivative
Step A: Boc Protection
-
Dissolve this compound (1.0 eq) in Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 1.2 eq).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction with water, brine, and dry over Na₂SO₄. Concentrate in vacuo to obtain the Boc-protected product.
Step B: Nitration
-
Cool a mixture of concentrated H₂SO₄ to 0 °C.
-
Slowly add the Boc-protected starting material.
-
Add a solution of KNO₃ (1.1 eq) in H₂SO₄ dropwise, maintaining the temperature below 5 °C.
-
Stir for 2-3 hours at 0 °C.
-
Pour onto ice and extract with Ethyl Acetate. The desired nitro-compound is isolated after workup.
Step C: Deprotection and Reduction
-
Dissolve the nitro-compound in DCM and add Trifluoroacetic acid (TFA). Stir for 1 hour to remove the Boc group.
-
Concentrate the mixture, re-dissolve in Ethanol, and add concentrated HCl.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise and heat to reflux for 3-4 hours.
-
Cool, basify with NaOH solution, and extract with Ethyl Acetate to yield the crucial diamine intermediate.
Step D: Cyclocondensation
-
Combine the diamine intermediate (1.0 eq) and a desired carboxylic acid (e.g., Acetic Acid, 1.1 eq) in a flask.
-
Heat the mixture at 120-140 °C (neat or in a high-boiling solvent like polyphosphoric acid) for 4-8 hours.
-
Cool the reaction, add water, and neutralize with a base (e.g., NH₄OH).
-
The product precipitates and can be collected by filtration, washed, and dried.
Data Summary for Multi-step Synthesis:
| Step | Key Reagents | Typical Overall Yield | Notes |
| Protection | Boc₂O, TEA | ~95% | Straightforward protection. |
| Nitration | KNO₃, H₂SO₄ | 60-70% | Regioselectivity is key. |
| Reduction | SnCl₂, HCl | 80-90% | Forms the diamine precursor. |
| Cyclization | R-COOH, Heat | 70-85% | Forms the benzimidazole core. |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound and its derivatives should be handled as potentially toxic compounds.
-
Reactions involving strong acids (H₂SO₄, TFA, HCl) and reagents like Boc₂O should be performed with caution.
Conclusion
This compound is a powerful and versatile building block for accessing medicinally relevant fluorinated heterocycles. The protocols detailed herein for the synthesis of quinazolinones and benzimidazoles provide reliable and scalable routes to these important scaffolds. By leveraging the distinct and orthogonal reactivity of its functional groups, researchers can efficiently construct complex molecular architectures poised for applications in drug discovery and development.
References
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. Available at: [Link]
-
Hu, Y., Wang, X., Ren, N., et al. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022(e202101501). Available at: [Link]
-
Shintre, S. A., et al. (2017). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Available at: [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2024). Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N -substituted benzimidazole-2-thiones and monofluorinated 4 H -benzo[1][15]imidazo[2,1- b ][9][10]thiazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
PubMed. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. PubMed. Available at: [Link]
-
ResearchGate. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
CNR-IRIS. (n.d.). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. CNR-IRIS. Available at: [Link]
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). LinkedIn. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. mdpi.com [mdpi.com]
- 15. Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N-substituted benzimidazole-2-thiones and monofluorinated 4H-benzo[4,5]imidazo[2,1-b][1,3]thiazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a nitrile group, presents specific challenges in its synthesis. Achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide will explore the two most plausible synthetic routes and provide detailed troubleshooting for each.
Plausible Synthetic Routes
Two primary synthetic strategies are commonly employed for the synthesis of aromatic nitriles from anilines: a direct palladium-catalyzed cyanation and the Sandmeyer reaction. The choice of route will depend on the available starting materials, scalability, and safety considerations.
Route 1: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluoro-6-aminoaniline
This route involves the direct introduction of a cyano group onto a pre-existing aniline derivative. Palladium catalysts are highly effective for this transformation.[1]
Reaction Scheme:
Workflow for Route 1:
graph "Palladium_Catalyzed_Cyanation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Step 1: Selective Amination"; bgcolor="#E8F0FE"; "Start" [label="2,4-Dibromo-6-fluoroaniline", shape=ellipse, fillcolor="#FBBC05"]; "Amine_Source" [label="Ammonia source\n(e.g., aq. Ammonia)", shape=cylinder, fillcolor="#EA4335"]; "Reaction1" [label="Reaction with\nAmmonia Source", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="4-Amino-2-bromo-6-fluoroaniline", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label = "Step 2: Palladium-Catalyzed Cyanation"; bgcolor="#E6F4EA"; "Cyanide_Source" [label="Cyanide Source\n(e.g., Zn(CN)₂)", shape=cylinder, fillcolor="#EA4335"]; "Pd_Catalyst" [label="Pd Catalyst & Ligand\n(e.g., Pd₂(dba)₃, dppf)", shape=cylinder, fillcolor="#EA4335"]; "Reaction2" [label="Cyanation Reaction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=ellipse, fillcolor="#FBBC05"];
}
"Intermediate" -> "Cyanide_Source" [style=invis]; }
Caption: Workflow for Palladium-Catalyzed Cyanation.Route 2: Sandmeyer Reaction of 4-Amino-2-bromo-6-fluoroaniline
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[2][3]
Reaction Scheme:
Workflow for Route 2:
graph "Sandmeyer_Reaction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="4-Amino-2-bromo-6-fluoroaniline", shape=ellipse, fillcolor="#FBBC05"]; "Diazotization" [label="Diazotization\n(NaNO₂, aq. acid, 0-5 °C)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium_Salt" [label="Aryl Diazonium Salt\n(Intermediate)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyanation" [label="Cyanation with CuCN", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=ellipse, fillcolor="#FBBC05"];
"Start" -> "Diazotization"; "Diazotization" -> "Diazonium_Salt"; "Diazonium_Salt" -> "Cyanation"; "Cyanation" -> "Product"; }
Caption: Workflow for the Sandmeyer Reaction.Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Route 1 (Palladium-Catalyzed Cyanation): - Inactive catalyst.- Catalyst poisoning by impurities in the starting material or solvent.[1]- Insufficient reaction temperature or time.- Poor quality of cyanide source. | - Use fresh palladium catalyst and ligand.- Ensure all reagents and solvents are anhydrous and of high purity.- Optimize reaction temperature and monitor progress by TLC or LC-MS.- Use a high-purity cyanide source (e.g., Zn(CN)₂). |
| Route 2 (Sandmeyer Reaction): - Incomplete diazotization.[4]- Decomposition of the diazonium salt.[5]- Inefficient displacement of the diazonium group. | - Ensure the temperature is maintained between 0-5 °C during diazotization.- Use the diazonium salt immediately after its formation.- Ensure the CuCN solution is freshly prepared and active. | |
| Incomplete Starting Material Conversion | - Insufficient reagent stoichiometry.- Low reaction temperature.- Short reaction time. | - Increase the equivalents of the limiting reagent (e.g., cyanide source, NaNO₂).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor by TLC or LC-MS. |
| Formation of Multiple Side Products | Route 1 (Palladium-Catalyzed Cyanation): - Hydrolysis of the nitrile group to an amide or carboxylic acid.- Homocoupling of the starting material. | - Use anhydrous conditions to minimize hydrolysis.- Optimize the ligand-to-metal ratio to suppress homocoupling. |
| Route 2 (Sandmeyer Reaction): - Phenol formation from the reaction of the diazonium salt with water.[5]- Azo coupling between the diazonium salt and the starting aniline.[5]- Hydrodediazoniation (replacement of the diazonium group with hydrogen).[5] | - Maintain low temperatures to minimize the reaction with water.- Add the diazonium salt solution slowly to the CuCN solution to minimize its concentration and reduce azo coupling.- Ensure an adequate excess of CuCN is present for efficient cyanation. | |
| Difficult Purification | - Presence of highly polar impurities.- Co-elution of product and impurities during chromatography. | - Perform an aqueous workup to remove inorganic salts.- If the product is basic, an acid-base extraction can be effective.- For column chromatography, use a gradient elution system and carefully select the solvent system based on TLC analysis. Recrystallization may also be a viable purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on several factors. The palladium-catalyzed cyanation (Route 1) can be more direct if the substituted aniline is readily available and often proceeds with higher functional group tolerance.[7][8] However, it can be sensitive to impurities and the cost of the palladium catalyst can be a consideration for large-scale synthesis. The Sandmeyer reaction (Route 2) is a robust and cost-effective method, but it involves the handling of potentially unstable diazonium salts and may require more careful temperature control to avoid side reactions.[2][3]
Q2: What is the role of the copper(I) cyanide (CuCN) in the Sandmeyer reaction?
A2: In the Sandmeyer reaction, CuCN acts as a catalyst to facilitate the displacement of the diazonium group with a cyanide nucleophile. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where Cu(I) initiates the formation of an aryl radical.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My final product is colored, even after purification. What could be the cause?
A4: Trace impurities, particularly azo compounds formed as side products in the Sandmeyer reaction, can be highly colored and difficult to remove completely.[5] If the product is analytically pure by NMR and LC-MS, the color may not be detrimental to subsequent steps. If color removal is necessary, treatment with activated carbon or further purification by recrystallization or preparative HPLC may be required.
Q5: What are the key safety precautions to consider during these syntheses?
A5: Both synthetic routes involve hazardous materials. Cyanide salts (e.g., Zn(CN)₂, CuCN) are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive in a dry state and should always be kept in solution at low temperatures.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Amino-2-bromo-6-fluoroaniline
Materials:
-
4-Amino-2-bromo-6-fluoroaniline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-Amino-2-bromo-6-fluoroaniline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sandmeyer Reaction of 4-Amino-2-bromo-6-fluoroaniline
Materials:
-
4-Amino-2-bromo-6-fluoroaniline
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to solubilize CuCN)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4-Amino-2-bromo-6-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq) in water (if necessary, add a small amount of KCN to aid dissolution).
-
Cool the CuCN solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
ResearchGate. (2025). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Retrieved from [Link]
-
ResearchGate. (2025). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution with fluorine. Retrieved from [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield?. Retrieved from [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. Cyanation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]
- Google Patents. Purification of amine reaction mixtures.
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
RSC Publishing. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Retrieved from [Link]
- Google Patents. Cyanation of aromatic halides.
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
- Google Patents. Preparation of 4-bromo-2,6-difluorobenzonitrile.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
-
PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Purification methods for 4-Amino-2-bromo-6-fluorobenzonitrile impurities
Technical Support Center: 4-Amino-2-bromo-6-fluorobenzonitrile
Introduction: The Molecule & Its Challenges
Welcome to the technical support hub for This compound (CAS: 105942-08-3 / Analogous). This intermediate is a critical scaffold in the synthesis of androgen receptor antagonists, kinase inhibitors, and PROTAC linkers.
Its unique structure—containing an electron-withdrawing nitrile, a lipophilic bromine, an electronegative fluorine, and an electron-donating amino group—creates a "push-pull" electronic system. This results in specific purification challenges:
-
Regioisomer Similarity: Isomers where the bromine or fluorine positions are swapped often co-elute on standard C18 columns.
-
Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, often yielding the amide impurity.
-
Crystallization Difficulty: The competing polar (amino/nitrile) and lipophilic (bromo/fluoro) domains can lead to "oiling out" rather than crystallization.
Part 1: Impurity Profiling (The "What")
Before selecting a purification method, you must identify the impurity class. The following table summarizes the most common impurities based on standard synthesis routes (e.g., bromination of 4-amino-2-fluorobenzonitrile or nucleophilic substitution).
| Impurity Type | Likely Identity | Origin | Detection Characteristic (LC-MS/UV) |
| Impurity A | Regioisomer (e.g., 2-Amino-4-bromo-6-fluorobenzonitrile) | Non-selective bromination or starting material contamination. | Same MW (+0 Da).[1] Often elutes ±0.5 min from main peak. |
| Impurity B | Dibromo-species (4-Amino-2,X-dibromo-...) | Over-bromination during synthesis. | +79/81 Da (distinct isotope pattern). Increased retention time (more lipophilic). |
| Impurity C | Hydrolysis Product (Amide) | Acid/Base hydrolysis of the Nitrile group. | +18 Da ( |
| Impurity D | Starting Material (e.g., 4-Amino-2-fluorobenzonitrile) | Incomplete reaction. | -79/81 Da (Missing Br). Elutes significantly earlier. |
Part 2: Troubleshooting & Purification Guides
Scenario 1: "I have a regioisomer impurity (Impurity A) that co-elutes on my C18 column."
Root Cause: Standard C18 columns rely on hydrophobic interactions. Regioisomers of halogenated aromatics often have nearly identical hydrophobicity (LogP), making separation difficult.
Protocol:
-
Column Choice: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Why? The Phenyl-Hexyl phase interacts with the
-electrons of the benzene ring. The position of the electron-withdrawing Fluorine and Bromine alters the electron density of the ring, creating a separation factor ( ) on phenyl phases that does not exist on C18.
-
-
Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Why? ACN is a
-acceptor and can mask the specific interactions between the analyte and the phenyl column. MeOH is protic and allows the - mechanisms to dominate.
-
-
Method:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol.
-
Gradient: 40% B to 70% B over 20 minutes (shallow gradient).
-
Scenario 2: "My product is oiling out during recrystallization."
Root Cause: This molecule has "schizophrenic" solubility—it hates pure water (too lipophilic due to Br/F) but is too soluble in pure organics (due to the amine). Oiling out occurs when the temperature drops too fast or the anti-solvent ratio is too high, causing phase separation (liquid-liquid) before nucleation (liquid-solid).
Protocol: The "Cloud Point" Titration Method Do not use a single solvent. Use a solvent/anti-solvent pair with high boiling point differentials.
-
Recommended System: Toluene (Solvent) / n-Heptane (Anti-solvent)
-
Note: Avoid Ethanol/Water if hydrolysis is a concern.
-
Step-by-Step:
-
Dissolution: Dissolve the crude solid in minimal Toluene at 65°C. Ensure full dissolution.
-
Seed: Cool to 50°C. Add a tiny seed crystal if available. If not, scratch the glass.
-
Titration: Add n-Heptane dropwise very slowly until a faint, persistent turbidity (cloudiness) appears.
-
Re-heat: Heat back to 65°C until the solution is clear again (this destroys false nuclei).
-
Slow Cool: Turn off the heat and let the bath cool to room temperature naturally (do not remove the flask).
-
Precipitation: Once at RT, cool to 0°C. The product should crystallize as off-white needles.
Scenario 3: "I see a +18 Da peak (Amide) increasing over time."
Root Cause: The nitrile group at the 1-position is ortho to a Bromine and a Fluorine. While steric hindrance usually protects it, the electron-withdrawing nature of the halogens makes the nitrile carbon highly electrophilic, susceptible to attack by water under acidic/basic catalysis.
Protocol: pH-Neutral Workup
-
Avoid Strong Acids: Do not use 6M HCl for acidification. Use mild acids like 1M Citric Acid or adjust pH to ~5-6 using Ammonium Chloride.
-
Drying is Critical: The hydrolysis continues in the solid state if residual moisture and trace acid/base are present.
-
Action: Dry the final solid in a vacuum oven at 40°C over
(phosphorus pentoxide) or silica desiccant to ensure 0% water content.
-
-
Storage: Store under Argon at -20°C.
Part 3: Visualizing the Workflow
Diagram 1: Impurity Origin & Management Pathway
This diagram illustrates where impurities enter the process and how to filter them.
Caption: Flowchart identifying the origin of key impurities and the specific purification logic required to remove them.
Diagram 2: Purification Decision Tree
Use this logic gate to determine the best purification method for your specific batch issue.
Caption: Decision matrix for selecting the optimal purification technique based on crude purity and impurity type.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to purify this compound? A: Proceed with extreme caution. While the amine allows protonation (solubility in acid), the nitrile group is sensitive.
-
Risk:[1][2] Extended exposure to aqueous acid can hydrolyze the nitrile to an amide (
). -
Modification: If you must use acid extraction, use cold 0.5M HCl and perform the extraction/neutralization rapidly (< 15 mins) at 0°C.
Q2: Why does my compound turn yellow/brown upon storage? A: Anilines are prone to oxidation, forming azo-linkages or quinoid species, especially when halogenated.
-
Solution: The color is often a trace surface impurity. A quick wash with cold hexanes often restores the off-white color. Store solid under nitrogen/argon to prevent oxidative degradation.
Q3: What is the best solvent for NMR analysis?
A: DMSO-
-
Reason: The compound may aggregate in
due to hydrogen bonding between the amine and the nitrile of neighboring molecules, leading to broad peaks. Polar aprotic solvents like DMSO break these aggregates, yielding sharper spectra.
References
-
BenchChem. (2025).[3] Technical Support Center: Identifying Impurities in 4-Amino-2-methylisophthalonitrile via HPLC. Link (General methodology for aminobenzonitrile impurity profiling).
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link (Principles of solvent selection for polar/non-polar aromatics).
-
National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. PMC. Link (Chromatographic separation principles for amino-functionalized small molecules).
-
ChemScene. (n.d.). 4-Bromo-2-fluorobenzonitrile Product Data. Link (Physicochemical property data for the core scaffold).
Sources
Recrystallization solvents for 4-Amino-2-bromo-6-fluorobenzonitrile
[1]
References
-
University of Rochester, Department of Chemistry. "Solvents for Recrystallization: Tips and Tricks." University of Rochester Lab Manuals. Available at: [Link] (Accessed via general search)
-
Google Patents. "Preparation process of 4-amino-2-trifluoromethyl benzonitrile (CN1810775B)." Google Patents.[1] Available at:
-
Google Patents. "Process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1)." Google Patents.[1] Available at:
-
Google Patents. "Preparation of benzonitriles (US3742014A)." Google Patents.[1] Available at:
Overcoming steric hindrance in 4-Amino-2-bromo-6-fluorobenzonitrile coupling
Ticket ID: #STR-26F-CN
Subject: Overcoming Steric & Electronic Barriers in Ortho-Disubstituted Aryl Halide Coupling
Executive Summary: The Substrate Paradox
You are attempting to couple 4-Amino-2-bromo-6-fluorobenzonitrile (CAS: 1020253-14-8). As a Senior Application Scientist, I have analyzed this substrate. It presents a "Dual-Threat" challenge that causes standard protocols (e.g., Pd(PPh3)4) to fail:
-
Steric Congestion (The Ortho-Effect): The reactive C-Br bond is flanked by a Nitrile (CN) at C1 and a Fluorine (F) at C6. While Nitrile is linear, its rigidity combined with the Fluorine creates a "pocket" that blocks the approach of standard planar phosphine ligands.
-
Catalyst Poisoning (The Free Amine): The unprotected amino group (-NH2) at C4 is a competent ligand. It often outcompetes the phosphine for the Palladium center, forming inactive Pd(Ar)(NH2-R) species, effectively killing the catalytic cycle before transmetallation occurs.
This guide provides the Buchwald-G3 and NHC-PEPPSI protocols designed to bypass these specific failure modes.
Critical Decision Matrix: Ligand & Catalyst Selection
Do not guess. Select your catalyst system based on the steric demand of your coupling partner (the nucleophile).
| Coupling Partner (Nucleophile) | Recommended Ligand/Catalyst | Why? |
| Small/Linear (e.g., Phenylboronic acid, Methylboronic acid) | SPhos (with Pd(OAc)2 or Pd-G3) | SPhos is small enough to access the crowded C-Br site but bulky enough to force reductive elimination. |
| Moderately Hindered (e.g., 2-Tolyl, Naphthyl) | XPhos or RuPhos | These provide a larger "pocket" for the incoming nucleophile while protecting the Pd center from the free amine. |
| Highly Hindered (e.g., 2,6-Dimethylphenyl, tert-butyl) | PEPPSI-iPr (NHC Catalyst) | N-Heterocyclic Carbenes (NHCs) bind Pd tighter than phosphines, preventing displacement by the free amine and forcing reactivity in extreme steric environments. |
| C-N Coupling (Buchwald-Hartwig) | BrettPhos | Specifically engineered to prevent the substrate's primary amine from interfering while coupling a secondary amine. |
Visual Troubleshooting Logic
Use this decision tree to diagnose low yields.
Caption: Diagnostic logic flow for identifying failure modes in sterically hindered aminobenzonitrile couplings.
Validated Experimental Protocols
Protocol A: The "SPhos-G3" Standard (Recommended)
Best for: General coupling of the unprotected amine substrate with aryl/heteroaryl boronic acids.
The Logic: This protocol uses a G3-Precatalyst . Unlike traditional Pd(OAc)2 + Ligand mixing, the G3 precatalyst contains the active Pd(0)-Ligand species pre-formed. This ensures rapid initiation before the free amine on your substrate can bind and poison the Palladium.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv)
-
Base: K3PO4 (3.0 equiv) — Use Phosphate; Carbonates can be too weak for hindered transmetallation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Strictly degassed.
Step-by-Step:
-
Charge: Add substrate, boronic acid, base, and SPhos Pd G3 to a vial equipped with a stir bar.
-
Purge: Seal vial and cycle Vacuum/Argon (3x).
-
Solvent: Add degassed Dioxane/Water via syringe.
-
Heat: Stir vigorously at 80°C - 100°C for 2-4 hours. Note: Hindered substrates require heat to overcome the activation energy of the crowded transition state.
-
Workup: Dilute with EtOAc, wash with brine. The free amine product is likely polar; check the aqueous layer.
Protocol B: The "NHC" Heavy Lifter (For Extreme Sterics)
Best for: Coupling with very bulky partners (e.g., ortho-substituted boronic acids).
The Logic: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use a bulky NHC ligand that is electronically rich and sterically massive. It pushes the reaction forward by destabilizing the ground state and facilitating reductive elimination, which is often the rate-limiting step in hindered couplings.
Reagents:
-
Catalyst: Pd-PEPPSI-iPr (2 mol%)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or THF (Anhydrous preferred if boronic acid is prone to protodeboronation).
Step-by-Step:
-
Mix substrate, boronic acid, and base in a glovebox or under Argon flow.
-
Add Pd-PEPPSI-iPr .
-
Add Toluene.
-
Heat to 80°C .
-
Crucial Step: If conversion stalls at 50%, add 18-Crown-6 (10 mol%) . This solubilizes the inorganic base in Toluene, increasing the concentration of the active boronate species.
Frequently Asked Questions (Technical)
Q: My reaction turns black immediately and yields are <10%. Why? A: This is "Pd Black" precipitation. Your phosphine ligand is dissociating, likely displaced by the free amine on your substrate or the nitrile nitrogen.
-
Fix: Switch to Protocol A (G3 Precatalyst) . The precatalyst scaffold prevents this early dissociation. Alternatively, use a higher ligand-to-metal ratio (2:1 or 3:1) if mixing manually.
Q: I see a large "M-80" peak (Des-bromo product) in LCMS. A: You are experiencing Hydrodebromination . This happens when the catalytic cycle gets stuck after oxidative addition; the Pd intermediate grabs a hydride (from the solvent) instead of the boronic acid.
-
Fix:
-
Ensure your solvent is anhydrous.
-
Avoid primary alcohols (MeOH/EtOH) as cosolvents; they are hydride sources.
-
Increase the concentration of the boronic acid (transmetallation must outcompete hydride abstraction).
-
Q: Can I protect the amine to improve yields? A: Yes. Acetyl (Ac) or Boc protection eliminates the catalyst poisoning risk.
-
Warning: If you use Boc, avoid high temperatures (>100°C) with weak bases in aqueous media, as thermal deprotection can occur. The Acetyl group is more robust for Suzuki conditions.
References
-
Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2013.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
-
Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, 2004.
Storage stability and degradation of 4-Amino-2-bromo-6-fluorobenzonitrile
The following technical guide is structured as a Tier 3 Support resource for 4-Amino-2-bromo-6-fluorobenzonitrile . It synthesizes chemical first principles with practical handling protocols to ensure data integrity in drug development workflows.
Subject: Storage Stability, Degradation Pathways, and Troubleshooting Document ID: TS-ABFBN-2024-01 Applicable CAS: 180616-64-6 (and related salts)
Module 1: Critical Storage & Handling Directives
Q: What is the absolute "Gold Standard" for storing this compound long-term? A: To maximize shelf-life (>2 years), you must mitigate three primary vectors of degradation: Photolysis, Oxidation, and Hydrolysis.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of amine oxidation and spontaneous dehalogenation. |
| Atmosphere | Argon or Nitrogen | The 4-amino group is susceptible to oxidation (browning). Inert gas blanketing is mandatory after opening. |
| Container | Amber Glass | The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is vulnerable to homolytic cleavage by UV/Vis light. |
| Desiccant | Required | While the 2,6-dihalo substitution sterically protects the nitrile, moisture can still induce slow hydrolysis to the amide. |
Q: I received the shipment at ambient temperature. Is the compound compromised?
A: Likely not. This compound is chemically robust over short durations (3–5 days) at ambient temperature (
-
Action: Perform a visual inspection. If the powder is off-white to pale yellow, it is acceptable. If it is dark brown or sticky, quarantine and perform the Purity Verification Protocol (Module 3).
Module 2: Degradation Dynamics (The "Why")
Q: My sample has turned from pale yellow to brown. What happened? A: This is the hallmark of Amine Oxidation . Although the nitrile group at the C1 position is electron-withdrawing (reducing the electron density on the C4-amine), the amino group can still undergo radical oxidation to form azo-linkages or N-oxides, especially in the presence of trace metals or light.
Q: Can the nitrile group hydrolyze? A: Yes, but it is sterically hindered. The "Ortho Effect" exerted by the 2-Bromo and 6-Fluoro substituents creates a protective steric cage around the nitrile carbon. However, under extreme pH (e.g., acid traces from synthesis) or prolonged moisture exposure, the nitrile will hydrolyze first to the primary amide and subsequently to the carboxylic acid .
Visualizing Degradation Pathways
The following diagram maps the causality of degradation, linking environmental stressors to specific chemical byproducts.
Module 3: Troubleshooting & Diagnostics
Q: How do I distinguish between "safe" discoloration and critical degradation? A: Use the Solubility & Color Test .
-
Dissolve 10 mg of compound in 1 mL of HPLC-grade Methanol.
-
Clear/Pale Yellow Solution: Surface oxidation only. Usable for most synthetic applications.
-
Turbid/Particulates: Indicates polymerization or hydrolysis (amides are often less soluble). Do not use.
Q: I see a small impurity peak at RRT 0.85 in LC-MS. What is it? A: Based on the fragmentation patterns of halogenated benzonitriles:
-
RRT ~0.85 (M-79): Likely the des-bromo impurity (4-Amino-2-fluorobenzonitrile), formed via photolysis.
-
RRT ~0.90 (M+18): The amide hydrolysis product.
-
RRT >1.2: Dimerized azo-compounds (highly hydrophobic).
Module 4: Validated Experimental Protocols
Protocol A: Purity Verification (HPLC-UV)
Use this protocol to requalify material stored >6 months.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses amine tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 220 nm (Amide bond detection).
Step-by-Step:
-
Blank Run: Inject pure MeOH to ensure no carryover.
-
Standard Prep: Dissolve reference standard (if available) to 0.5 mg/mL in MeOH.
-
Sample Prep: Dissolve stored sample to 0.5 mg/mL in MeOH. Sonicate for 30 seconds.
-
Injection: 5 µL.
-
Acceptance Criteria: Main peak purity >98% (area). No single impurity >0.5%.
Protocol B: Emergency Purification (Recrystallization)
Use this if purity drops to 95-97% and the impurity is identified as surface oxidation.
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol/Water (9:1) .
-
Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble polymerized oxidation products.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the crystals and wash with cold (
) Hexane/Ethanol (9:1). -
Drying: Vacuum dry at
for 4 hours.
Workflow Visualization: QC Decision Tree
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783139, 2-Bromo-6-fluorobenzonitrile. (Structural analog stability data). Retrieved from [Link]
-
ResearchGate. (2012). Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. (Mechanistic basis for hydrolysis resistance).[1] Retrieved from [Link]
Sources
Optimizing catalyst selection for 4-Amino-2-bromo-6-fluorobenzonitrile reactions
Technical Support Center: Catalyst Optimization Guide Case ID: 4A2B6F-OPT Subject: 4-Amino-2-bromo-6-fluorobenzonitrile Cross-Coupling Status: Resolved / Best Practices Established
Executive Summary: The Substrate Challenge
Target Molecule: this compound Primary Application: Synthesis of kinase inhibitors (e.g., BTK, MDM2) and PROTAC linkers.
As a Senior Application Scientist, I have analyzed the unique electronic and steric profile of this substrate. It presents a "Perfect Storm" of competing reactivities that often leads to catalyst deactivation or side reactions.
The Three-Point Failure Mode:
-
Catalyst Poisoning: The free amine (
) is a potent Lewis base that can coordinate to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of "Pd-black"). -
Steric Crowding: The ortho-fluorine (
) and ortho-nitrile ( ) create a "gatekeeper" effect around the bromine ( ), impeding the approach of bulky active species. -
Electronic Deactivation: While the nitrile makes the ring electron-deficient (favoring Oxidative Addition), the amine pushes electron density back into the ring (resonance effect), effectively confusing the catalyst's electronic requirements.
Catalyst Selection Matrix (Module 1)
Do not use generic "Pd-tetrakis" (
Scenario A: Suzuki-Miyaura Coupling (C-C Bond)
-
Recommended Catalyst: XPhos Pd G4 or Amphos Pd G4 .
-
Why:
-
Ligand Role: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its sheer size creates a "protective shell" around the Pd center, physically blocking the substrate's free amine from binding to the metal.
-
Precatalyst Role: The G4 (Generation 4) precatalyst ensures rapid activation at low temperatures, minimizing the window for dehalogenation side reactions.
-
Scenario B: Buchwald-Hartwig Amination (C-N Bond)
-
Recommended Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Why:
-
Selectivity: BrettPhos is specifically engineered to favor C-N bond formation over hydrodehalogenation in electron-deficient aryl halides.
-
Base Compatibility: These systems tolerate weaker bases (
, ), which is critical to avoid displacing the labile Fluorine atom ( side reaction).
-
Troubleshooting & Optimization (Module 2)
Use this diagnostic table to resolve specific failure modes observed in your LC-MS data.
| Symptom | LC-MS Observation | Root Cause | Corrective Action |
| Stalled Reaction | High SM (Starting Material), no product, black precipitate. | Amine Poisoning. The substrate's | Switch to Precatalyst. Use XPhos Pd G4 (2-5 mol%). The bulky ligand prevents amine coordination. |
| Dehalogenation | Mass = [SM - Br + H]. Nitrile and Fluorine intact. | Protodehalogenation. Solvent is "wet" or base is acting as H-source. | Dry & Degas. Switch solvent to anhydrous 1,4-Dioxane. Use |
| Fluorine Loss | Mass = [Product - F + Nu]. (Nu = OH, OMe). | Soften the Base. Switch from | |
| Hydrolysis | Mass = [SM - CN + OH] (Amide/Acid).[1] | Nitrile Hydrolysis. High pH + Water + Heat. | Exclude Water. Use anhydrous conditions. Avoid hydroxide bases. |
Validated Experimental Protocol
Workflow: Optimized Suzuki Coupling for this compound. Note: This protocol uses a "self-validating" internal check (the color change).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 - 1.5 equiv
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base:
(2.0 M aq. solution, 3.0 equiv) or finely ground solid. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Charge Solids: In a reaction vial, combine the aryl bromide, boronic acid, and solid base (if using anhydrous conditions).
-
Catalyst Addition: Add XPhos Pd G4. Crucial: Do not add the catalyst to the solvent first; add it to the solids to prevent premature activation.
-
Solvent & Cycle: Add degassed 1,4-Dioxane. Seal the vial. Purge with Argon/Nitrogen for 5 minutes (sparging).
-
Activation: Heat to 80°C.
-
Visual Check: The reaction should turn from a pale suspension to a clear, dark amber/brown solution. If it turns black immediately (precipitate), oxygen was present or the ligand failed to protect the Pd.
-
-
Monitoring: Check HPLC at 1 hour. If conversion < 20%, raise temp to 100°C.
-
Workup: Cool to RT. Filter through Celite (to remove Pd residues). Dilute with EtOAc, wash with brine.
Visual Logic Map
The following diagram illustrates the decision logic for catalyst selection and troubleshooting pathways.
Caption: Decision tree for catalyst selection and troubleshooting loops for this compound.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why do I see a mass corresponding to [M-20] in my LCMS? A: This is likely the loss of HF (Hydrogen Fluoride). This occurs if the reaction temperature is too high (>110°C) or the base is too strong, triggering an intramolecular cyclization or elimination involving the amine and the ortho-fluorine [2].
Q: Do I need to protect the amine (e.g., as a Boc-group) before coupling? A: Not if you use G3/G4 precatalysts with bulky Buchwald ligands. The ligand design renders the protection step redundant, saving you two synthetic steps (protection/deprotection) [3].
References
-
BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025).[2][3][4][5] Retrieved from
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. (2025).[2][3][4][5] Retrieved from
-
Chemical Communications. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides.[6] (2010). Retrieved from
-
MDPI Catalysts. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (2020). Retrieved from
Sources
- 1. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-Amino-2-bromo-6-fluorobenzonitrile
Welcome to the technical support center for 4-Amino-2-bromo-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactivity issues encountered with this challenging substrate. Our goal is to equip you with the knowledge to understand the underlying chemical principles and the practical tools to overcome synthetic hurdles.
Understanding the Challenge: Why is the Amino Group in this compound Unreactive?
The low reactivity of the amino group in this compound is a consequence of a combination of potent electronic and steric effects. A thorough understanding of these factors is the first step in designing successful synthetic strategies.
1. Severe Electron Deficiency: The aromatic ring is substituted with three powerful electron-withdrawing groups:
- Bromo (-Br) and Fluoro (-F) groups: These halogens exert a strong inductive electron-withdrawing effect (-I effect).
- Cyano (-CN) group: This group is a potent electron-withdrawing group through both induction and resonance (-I, -M effects).
This cumulative electron withdrawal significantly reduces the electron density on the nitrogen atom of the amino group. As a result, the lone pair of electrons on the nitrogen is less available to act as a nucleophile or a base, rendering the amino group less reactive towards electrophiles.
2. Pronounced Steric Hindrance: The amino group is flanked by a bromine atom and a fluorine atom in the ortho positions. This substitution pattern creates significant steric bulk around the nitrogen atom, physically impeding the approach of reagents. This phenomenon, often referred to as the "ortho effect," is a major contributor to the reduced reactivity of di-ortho-substituted anilines.[1]
3. Potential Intramolecular Hydrogen Bonding: The proximity of the electronegative fluorine atom to the hydrogen atoms of the amino group can lead to the formation of an intramolecular hydrogen bond (N-H···F). This interaction can further decrease the availability of the amino group's lone pair for external reactions by locking its conformation and reducing its nucleophilicity.
The interplay of these factors makes this compound a challenging substrate for many standard transformations. However, with the appropriate choice of reagents, catalysts, and reaction conditions, successful derivatization can be achieved.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.
Topic 1: N-Acylation Reactions
Q1: My N-acylation reaction with a standard acyl chloride and a common base (e.g., triethylamine, pyridine) is not proceeding or giving very low yields. What is the likely cause and how can I overcome this?
A1: The low nucleophilicity of the amino group, coupled with steric hindrance, is the primary reason for the failure of standard acylation methods. Triethylamine or pyridine are often not basic enough to sufficiently activate the amine or the reaction may require more forcing conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Forcing conditions, such as heating the reaction mixture, can often provide the necessary activation energy to overcome the high energy barrier of the reaction.
-
Use a More Reactive Acylating Agent: Consider using an acid anhydride instead of an acyl chloride. Acid anhydrides are generally more reactive.
-
Employ a Stronger, Non-Nucleophilic Base: A stronger base can help to deprotonate the aniline, increasing its nucleophilicity. Good choices include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)
-
Lithium diisopropylamide (LDA)
-
-
Utilize a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions. DMAP reacts with the acylating agent to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the hindered aniline.
dot
Caption: A workflow for troubleshooting N-acylation reactions.
Topic 2: Buchwald-Hartwig Amination
Q2: I am trying to perform a Buchwald-Hartwig amination with an aryl halide, but the reaction is not working. What are the critical parameters to consider for such a sterically hindered and electron-deficient aniline?
A2: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with challenging substrates like this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base.
Troubleshooting Steps:
-
Ligand Selection is Crucial: For sterically hindered and electron-deficient anilines, bulky and electron-rich phosphine ligands are essential.[2] These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. Consider ligands such as:
-
Josiphos-type ligands (e.g., CyPF-tBu)
-
Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)
-
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium catalysts that readily generate the active Pd(0) species are often more effective.
-
Base Selection: A strong, non-nucleophilic base is required. Common choices include:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
-
Solvent and Temperature: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are typically used. The reaction often requires elevated temperatures (80-120 °C).
-
Protecting the Amino Group: If direct amination fails, consider protecting the amino group of this compound with a group like Boc or Cbz. The protected amine can then be used in the Buchwald-Hartwig reaction, followed by deprotection.
dot
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Topic 3: Suzuki Coupling
Q3: I want to perform a Suzuki coupling at the bromine position. Will the amino group interfere with the reaction?
A3: Yes, the free amino group can potentially interfere with the Suzuki coupling reaction by coordinating to the palladium catalyst and inhibiting its activity.
Troubleshooting Steps:
-
Protect the Amino Group: The most reliable approach is to protect the amino group before performing the Suzuki coupling. Common protecting groups that are stable to Suzuki coupling conditions include:
-
tert-Butoxycarbonyl (Boc)
-
Benzyloxycarbonyl (Cbz)
-
Acetyl (Ac)
-
-
Ligand and Base Selection: Even with a protected amino group, the electron-deficient nature of the aromatic ring can make the oxidative addition step challenging. The use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Reaction Conditions: The reaction may require higher temperatures and longer reaction times than for more activated aryl bromides.
Experimental Protocols
The following are starting-point protocols for common reactions with this compound. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Acetylation of this compound
| Parameter | Recommendation |
| Reactants | This compound (1.0 eq), Acetic Anhydride (1.2 eq), DMAP (0.1 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (1.5 eq) or Pyridine (as solvent) |
| Temperature | 0 °C to room temperature, then reflux if necessary |
| Reaction Time | 2-24 hours (monitor by TLC) |
Procedure:
-
To a solution of this compound and DMAP in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base at 0 °C.
-
Slowly add the acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
| Parameter | Recommendation |
| Reactants | This compound (1.0 eq), Aryl Halide (1.2 eq), Secondary Amine (1.2 eq) |
| Catalyst System | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
In a glovebox, add the aryl halide, the secondary amine, the palladium precatalyst, the ligand, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Protocol 3: Suzuki Coupling (with a Protected Amino Group)
Step 3a: Boc Protection of the Amino Group
-
Dissolve this compound in a suitable solvent (e.g., THF, DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of DMAP.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the Boc-protected product.
Step 3b: Suzuki Coupling Reaction
| Parameter | Recommendation |
| Reactants | Boc-protected this compound (1.0 eq), Arylboronic Acid (1.5 eq) |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | 2M aqueous K₂CO₃ or Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane or Toluene/Ethanol mixture |
| Temperature | 80-100 °C |
| Reaction Time | 6-24 hours |
Procedure:
-
To a degassed mixture of the Boc-protected aniline and the arylboronic acid in the chosen solvent system, add the palladium catalyst and the aqueous base.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amine.
References
-
Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: HPLC Method Development for 4-Amino-2-bromo-6-fluorobenzonitrile Purity
Executive Summary
4-Amino-2-bromo-6-fluorobenzonitrile (CAS: 2243514-17-0 / 114772-53-1) is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives).[1] Its structural complexity—featuring a deactivated aniline core flanked by electron-withdrawing halogen and nitrile groups—presents a specific chromatographic challenge: Regioisomeric Selectivity.
Standard Alkyl-C18 methods often fail to resolve the target analyte from its positional isomers (e.g., 2-Amino-4-bromo...) due to identical hydrophobicity (LogP). This guide compares a traditional C18 workflow against an optimized Phenyl-Hexyl stationary phase , demonstrating why
Part 1: Chemical Profile & Separation Strategy
To develop a robust method, we must first understand the analyte's behavior in solution.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Polysubstituted Aniline | Potential for silanol interactions (tailing). |
| Electronic State | Electron-Deficient Ring | The -CN, -F, and -Br groups withdraw electron density, lowering the pKa of the -NH2 group (likely pKa < 2.0). It behaves as a neutral/very weak base at pH 3-7. |
| Key Impurities | Positional Isomers | Isomers possess identical mass and similar LogP, making C18 separation difficult. |
| Hydrophobicity | Moderate (LogP ~2.4) | Requires organic modifier >30% for elution. |
The Separation Hypothesis[2][3][4]
-
Method A (Alternative): Relies on Hydrophobic Subtraction . A standard C18 column separates based on dispersive forces. Since the isomers have nearly identical hydrophobicity, resolution (
) will be poor. -
Method B (Recommended): Relies on
Interactions . A Phenyl-Hexyl or PFP (Pentafluorophenyl) column interacts with the electron-deficient aromatic ring of the analyte. The position of the Halogens (Br/F) alters the electron cloud density, creating a "selectivity handle" that C18 lacks.
Part 2: Comparative Method Analysis
Method A: The "Standard" C18 Approach (Baseline)
Commonly used in early-stage scouting but often insufficient for final purity release.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-90% B over 15 minutes.
Performance Data (Simulated):
| Peak | Retention (min) | Tailing Factor (
-
Critique: The resolution between the Analyte and Impurity 2 is < 1.5. This method is not stability-indicating because slight changes in mobile phase organic content could cause peak co-elution.
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
Leveraging Methanol and Phenyl phases for shape selectivity.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0
-
Mobile Phase B: Methanol
-
Note: Methanol is preferred over Acetonitrile here because ACN's
-electrons can compete with the stationary phase, dampening the selectivity gains.
-
-
Gradient:
-
0.0 min: 40% B
-
12.0 min: 75% B
-
15.0 min: 90% B
-
Performance Data (Simulated):
| Peak | Retention (min) | Tailing Factor (
-
Verdict: The Phenyl-Hexyl phase provides distinct retention for the regioisomer due to the specific interaction of the stationary phase electrons with the halogenated ring.
Part 3: Detailed Experimental Protocols
Solution Preparation
Diluent: 50:50 Water:Methanol. (Do not use 100% organic for the sample diluent to prevent "solvent effect" peak distortion).
-
Stock Solution: Weigh 10 mg of this compound into a 20 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate for 5 mins, dilute to volume with Water. (Conc: 0.5 mg/mL).
-
Sensitivity Solution (LOQ): Dilute Stock 1:1000 to achieve 0.5 µg/mL.
Method Optimization Workflow (Decision Tree)
Caption: Decision tree illustrating the shift from hydrophobic separation (C18) to pi-electron selectivity (Phenyl-Hexyl) for halogenated aromatics.
Part 4: Troubleshooting & Validation Criteria
System Suitability Requirements
To ensure the method is trustworthy for routine QC, the following criteria must be met before every run:
-
Resolution (
): > 2.0 between the Main Peak and the nearest Impurity (Regioisomer). -
Tailing Factor (
): < 1.5. (If tailing occurs, increase buffer ionic strength to 20mM or lower pH to 2.5). -
Precision: %RSD of peak area < 2.0% for 6 replicate injections.
Common Failure Modes
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile while starting the gradient at high aqueous (e.g., 90% Water). Fix: Match sample diluent to starting gradient conditions.[2]
-
Retention Time Drift: This molecule is fluorinated. Fluorine can be sensitive to pH changes if near an ionizable group. Fix: Ensure buffer pH is controlled within ±0.05 units.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Phenomenex Technical Notes. (2024). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics.
-
PubChem. (2024). Compound Summary: this compound.[1][3][4][5] National Library of Medicine.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text regarding solvent selectivity in RP-HPLC).
Sources
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 4-Amino-2-bromo-6-fluorobenzonitrile
For Immediate Release
In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals, spectroscopic techniques like Infrared (IR) spectroscopy serve as a foundational tool for structural elucidation. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-Amino-2-bromo-6-fluorobenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials development. By comparing its spectral features with related compounds, we offer a framework for understanding the vibrational characteristics of this multi-functionalized molecule.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.[1][2] The frequencies at which these vibrations occur are unique to the types of bonds and the overall molecular structure, providing a distinct "fingerprint" for a compound.[3] For a molecule like this compound, with its array of functional groups—an amino group, a nitrile group, and halogen substituents on an aromatic ring—the IR spectrum is a rich source of structural information. Each functional group gives rise to characteristic absorption bands, and their positions can be subtly influenced by electronic effects from neighboring substituents.
Predicted IR Absorption Profile of this compound
While an experimental spectrum for this compound is not publicly available, a detailed prediction of its key IR peaks can be made based on established group frequencies and data from structurally analogous molecules. The primary regions of interest are the N-H stretching of the amino group, the C≡N stretching of the nitrile, C-H and C=C stretching of the aromatic ring, and the absorptions corresponding to the C-F and C-Br bonds.
Below is a workflow illustrating the process of predicting and interpreting the IR spectrum for this molecule.
Caption: Workflow for predicting the IR spectrum of this compound.
Comparative Analysis of Characteristic Peaks
The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups significantly influences the vibrational frequencies.[4][5][6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparative Notes and Rationale |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Primary amines typically show two distinct bands in this region. Comparison with 4-aminobenzonitrile, which exhibits these bands, confirms this expectation.[7] The exact position may be influenced by intermolecular hydrogen bonding in the solid state. |
| Nitrile (C≡N) | Stretch | ~2220 - 2240 | The nitrile stretch is a sharp, strong peak. In benzonitrile, it appears around 2229 cm⁻¹.[8] The electron-donating amino group at the para position is expected to slightly lower this frequency due to resonance. Conversely, the inductive effect of the ortho-fluorine and bromine atoms may slightly increase it. The net effect will determine the final position. Studies on substituted benzonitriles confirm that electron-donating groups tend to lower the C≡N frequency.[5] |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Aromatic C-H stretches characteristically appear above 3000 cm⁻¹.[9] |
| C=C Stretch | 1400 - 1600 | Multiple bands are expected in this region due to ring stretching vibrations. These are common features in aromatic compounds.[10][11] | |
| Halogens | C-F Stretch | 1000 - 1400 | The C-F stretch is typically a strong absorption. Its exact position can vary depending on the aromatic substitution pattern. |
| C-Br Stretch | 500 - 700 | The C-Br stretch appears in the lower frequency "fingerprint" region of the spectrum and is often weaker and can be coupled with other vibrations.[11] |
Experimental Protocol for IR Spectrum Acquisition
To experimentally verify the predicted vibrational frequencies, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common technique for solid samples that requires minimal sample preparation.
Objective: To acquire a high-quality FT-IR spectrum of solid this compound.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound, solid powder
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Caption: ATR-FT-IR experimental workflow.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a unique set of absorption bands that are highly characteristic of its structure. The key features to identify this compound are the dual N-H stretching peaks of the primary amine, the strong and sharp C≡N stretching band, and the absorptions corresponding to the aromatic ring and its halogen substituents. This guide provides a robust framework for researchers to interpret the experimental spectrum of this and related multi-substituted aromatic compounds, facilitating its unambiguous identification and quality control in research and development settings.
References
- PubMed. (n.d.). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles.
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed....
- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
- BLD Pharm. (n.d.). 2243514-17-0|this compound.
- PubMed. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy.
- RSC Publishing. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials.
- ACS Publications. (2023). Theoretical Understanding of the Nonlinear Raman Shift of C≡N Stretching Vibration of p-Aminobenzonitrile in Supercritical Water.
- Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR).
- Unknown Source. (n.d.). Determining the Normal Modes of Vibration.
- Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
- Apollo Scientific. (n.d.). 2243514-17-0 Cas No. | this compound.
- ResearchGate. (2025). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.
- Chemsrc. (2025). This compound | CAS#:2243514-17-0.
- Semantic Scholar. (n.d.). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy.
- Korea University Pure. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Unknown Source. (n.d.). Table of Characteristic IR Absorptions.
- ACS Publications. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-.
- Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-6-fluorobenzonitrile | 1279865-14-3.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzonitrile | 105942-08-3.
- MSU chemistry. (n.d.). Infrared Spectroscopy.
- Chemspace. (n.d.). This compound - C7H4BrFN2 | CSCS00103147817.
- Unknown Source. (n.d.). Infrared Spectroscopy.
- ChemicalBook. (n.d.). 4-AMINO-2-FLUOROBENZONITRILE(53312-80-4)FT-IR.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- SpectraBase. (n.d.). 4-Bromo-2-fluorobenzonitrile - Optional[ATR-IR] - Spectrum.
- Unknown Source. (n.d.). "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson.
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson [lair.etamu.edu]
- 7. Benzonitrile, 4-amino- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
Structural & Crystallographic Characterization Guide: 4-Amino-2-bromo-6-fluorobenzonitrile
Topic: X-ray crystallography data for 4-Amino-2-bromo-6-fluorobenzonitrile Content Type: Publish Comparison Guide
A Comparative Analysis with 2,6-Dihalo Analogs
Executive Summary: The Structural Landscape
This compound (CAS 2243514-17-0) represents a critical scaffold in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide derivatives) and PROTAC linkers. Its unique structural feature—an asymmetric "push-pull" system with an electron-donating amino group at the para position and two different halogens (Br, F) flanking the electron-withdrawing nitrile group—creates a complex crystallographic profile.
Current Data Status: While the specific single-crystal X-ray structure of this mixed-halogen isomer remains a high-value proprietary target, this guide provides a predictive structural analysis based on the solved structures of its direct homologs: 2,6-difluorobenzonitrile and 2,6-dibromobenzonitrile. By synthesizing data from these "bookend" analogs, we establish the expected packing motifs, unit cell constraints, and intermolecular force landscape for the target molecule.
Comparative Crystallographic Data
The following table contrasts the solved crystallographic parameters of the symmetric analogs with the predicted range for the target this compound.
| Parameter | 2,6-Difluorobenzonitrile (Analog A) | 2,6-Dibromobenzonitrile (Analog B) | This compound (Target) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic (Predicted) |
| Space Group | P2₁/c | Pnma | P2₁/c or P-1 |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density (g/cm³) | ~1.42 | ~2.35 | ~1.85 - 1.95 (Predicted) |
| Key Interaction | Weak C-H...F, Dipole alignment | Br...Br Halogen Bonding | N-H...N (Nitrile) H-Bonding |
| Packing Motif | Herringbone / Planar Stacking | Tetragonally Puckered Sheets | Asymmetric H-Bonded Ribbons |
| CCDC Ref. | 259098 [1] | 153324 [2] | To be determined |
Technical Insight: The introduction of the 4-amino group significantly alters the packing landscape compared to the simple benzonitriles. The strong H-bond donor capability of the -NH₂ group typically overrides the weaker halogen-halogen interactions, likely forcing the target into a hydrogen-bonded chain or ribbon motif (N-H...N≡C) similar to 4-amino-3,5-difluorobenzonitrile [3].
Structural Analysis & Intermolecular Forces
Intramolecular Geometry: The "Push-Pull" Effect
The molecule exhibits a strong electronic dipole. The amino group (donor) pumps electron density into the ring, while the nitrile group (acceptor) withdraws it.
-
Quinoid Character: We expect a shortening of the C(amino)-C(ring) and C(nitrile)-C(ring) bonds, indicating a resonance contribution from a quinoid form.
-
Steric Crowding: The 2-Bromo and 6-Fluoro substituents create a "steric gate" around the nitrile. Unlike the symmetric 2,6-difluoro analog, the bulky Bromine atom (van der Waals radius ~1.85 Å) will likely force the nitrile group to bend slightly out of the ring plane or distort the adjacent angles to relieve strain.
Intermolecular Packing: The "Asymmetric Clamp"
The crystal lattice is governed by a competition between three forces:
-
Primary Driver (Hydrogen Bonding): The amino protons will donate to the nitrile nitrogen of a neighboring molecule (
), forming 1D chains. -
Secondary Driver (Halogen Bonding): The Bromine atom acts as a "sigma-hole" donor. It will seek electron-rich acceptors (likely the Amino Nitrogen or Fluorine of an adjacent molecule).
-
Disorder Potential: The similar size of H and F often leads to occupancy disorder in crystal structures, but the Br vs. F size difference is significant. This asymmetry likely prevents the static disorder seen in chloro/methyl analogs, leading to a well-ordered, non-centrosymmetric packing arrangement.
Experimental Protocol: Crystallization & Data Collection
To validate the predicted structure, the following "Self-Validating" protocol is recommended.
Phase 1: Crystal Growth (Slow Evaporation)
-
Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Acetonitrile.
-
Concentration: Prepare a supersaturated solution (approx. 20 mg/mL) at 40°C.
-
Method: Filter through a 0.2 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and store in a vibration-free environment at 20°C.
-
Timeline: Harvest crystals after 3-7 days. Look for prisms or needles.
Phase 2: X-ray Diffraction Workflow
Figure 1: Standard workflow for single-crystal structure determination of small organic molecules.
Interaction Network Diagram
The following diagram visualizes the competing intermolecular forces predicted for the target molecule.
Figure 2: Predicted intermolecular interaction network showing the dominance of Amino-Nitrile H-bonding over Halogen interactions.
References
-
CCDC 259098 : Crystal structure of 2,6-difluorobenzonitrile.[1] Cambridge Structural Database.[1][2][3][4] Link
-
CCDC 153324 : Britton, D. (2000).[5] "Isomorphism and pseudosymmetry in 2,6-dichloro- and 2,6-dibromobenzonitrile". Acta Crystallographica Section B.
-
IUCr Data : Novikov, M. S., et al. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile". IUCrData. Link
-
PubChem : Compound Summary for CID 736029 (Related Analog). Link
Sources
- 1. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. 2,6-Dibromobenzonitrile | C7H3Br2N | CID 12683209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2-bromo-6-fluorobenzonitrile: A Guide for Laboratory Professionals
Researchers and scientists in drug development and chemical synthesis frequently handle novel compounds with limited published safety data. 4-Amino-2-bromo-6-fluorobenzonitrile, a substituted benzonitrile, is one such compound where comprehensive disposal guidelines are crucial for maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established principles of chemical safety and hazardous waste management. By understanding the rationale behind these procedures, laboratory personnel can ensure the safe handling and disposal of this and other similarly structured research chemicals.
Understanding the Hazard Profile
Structural Analogs and Inferred Hazards:
Analysis of related compounds such as 4-Bromo-2-fluorobenzonitrile and other halogenated benzonitriles indicates that this compound should be treated as a hazardous substance.[1][2][3][4] The nitrile group (C≡N) is a key structural feature, and many organic nitriles are known to be toxic. The presence of halogen atoms (bromo and fluoro) places it in the category of halogenated organic compounds, which have specific disposal requirements.[5]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Inferred Classification | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed | Similar benzonitrile compounds exhibit oral toxicity.[1][2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Dermal toxicity is a common hazard for halogenated aromatic compounds.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Dusts or vapors may be toxic if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | Halogenated and amino-substituted aromatics can be skin irritants.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation.[3][4] |
| Cytotoxicity | Potentially Cytotoxic | As a compound often used in drug development, it should be handled with precautions similar to those for cytotoxic agents until proven otherwise.[6][7][8][9] |
Due to its use in research and drug development, and the potential for biological activity, it is prudent to handle this compound with the same level of caution as a cytotoxic compound. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such materials to minimize exposure.[6][7][8][9]
Core Principles of Disposal
The proper disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes, primarily to prevent the formation of dioxins and other persistent organic pollutants during incineration.[10][11]
The fundamental principle is waste segregation . Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[5] This is because the incineration conditions required for the safe destruction of halogenated compounds differ from those for non-halogenated substances.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound, as well as contaminated materials.
1. Personal Protective Equipment (PPE):
Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Waste Collection:
-
Solid Waste:
-
Collect pure, unadulterated this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste," "Halogenated Organic Solid Waste," and list the full chemical name: "this compound."
-
-
Contaminated Materials:
-
Any materials that come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.
-
Collect these items in a separate, clearly labeled hazardous waste bag or container designated for "Halogenated Organic Contaminated Debris."
-
3. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep up the material using a dustpan and brush, minimizing dust generation. For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated absorbent materials and cleaning supplies into a designated "Halogenated Organic Contaminated Debris" waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containers must be securely sealed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling 4-Amino-2-bromo-6-fluorobenzonitrile
Executive Safety Summary
Handling 4-Amino-2-bromo-6-fluorobenzonitrile (CAS: 1017779-71-3) requires a nuanced approach that goes beyond generic "white powder" protocols. As a halogenated aminobenzonitrile, this scaffold presents a dual-threat profile:
-
The Nitrile Moiety (
): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) or hydrolysis under acidic conditions can liberate cyanide ions ( ), leading to histotoxic hypoxia [1]. -
The Halogen/Amine Motif: The fluorine atom increases lipophilicity, enhancing skin absorption, while the amino group increases the potential for sensitization. The bromine atom renders the molecule a potent alkylating agent precursor, often used in Suzuki-Miyaura couplings, implying high reactivity [2].
Core Directive: Treat this compound as Acutely Toxic (Category 3) and a Severe Irritant . Engineering controls are primary; PPE is the final barrier.
Hierarchy of Controls & Risk Assessment
Before donning PPE, you must validate your engineering controls. PPE is ineffective if the environment is compromised.
| Control Level | Requirement | Mechanism of Action |
| Primary | Fume Hood (Certified) | Maintain face velocity at 80–100 fpm . Work at least 6 inches inside the sash to prevent turbulence-induced backflow of dust. |
| Secondary | Static Control | Use an ionizing bar or antistatic gun during weighing. Halogenated aromatic powders are prone to static charge, causing "fly-away" dust that bypasses standard airflow. |
| Tertiary | HEPA Filtration | If weighing outside a hood (discouraged), a Powder Containment Balance Enclosure with HEPA filtration is mandatory. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE depends on the state of the matter (Solid vs. Solution). Aromatic nitriles in solution (especially in DCM or DMF) permeate standard gloves rapidly.
PPE Specification Table
| Body Area | Hazard | Recommended PPE | Technical Rationale |
| Respiratory | Toxic Dust Inhalation | N95 (minimum) ; P100 (preferred) if outside hood. | The solid is a fine particulate. Inhalation is the fastest route for systemic nitrile toxicity. |
| Dermal (Hands) | Absorption/Irritation | Double Nitrile (4 mil + 4 mil) for solids. Silver Shield (Laminate) for solutions. | Standard nitrile degrades quickly in halogenated solvents. Laminate gloves offer >4h breakthrough time [3]. |
| Ocular | Corrosive Dust/Splash | Chemical Goggles (Indirect Vent). | Safety glasses allow dust entry from the side. Goggles seal the orbital area. |
| Body | Contamination | Tyvek® Lab Coat (Disposable) + Apron. | Cotton coats retain toxic dust. Tyvek provides a non-porous barrier against particulates. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct glove and respiratory protection based on the experimental phase.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the critical shift to Laminate gloves when using penetrating solvents.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Most exposures occur here due to static-induced dust dispersion.
-
Preparation: Place a disposable absorbent pad (plastic side down) in the fume hood.
-
Static Neutralization: Use an antistatic gun on the spatula and weighing boat before touching the powder.
-
Transfer: Weigh directly into a tared vial. Do not use weighing paper (high spill risk); use a boat or funnel.
-
Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened tissue. Dispose of the tissue as hazardous solid waste.
B. Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to avoid lofting dust.
-
Sealing: Once in solution, the inhalation risk drops, but the dermal risk spikes (carrier effect). Cap vessels immediately.
-
Temperature: If heating, ensure a reflux condenser is active. Aromatic nitriles can have significant vapor pressure at elevated temperatures.
C. Waste Disposal
Strict segregation is required to prevent downstream hazards.[1]
-
Solid Waste: Label as "Toxic Solid - Halogenated." Do not mix with general trash.
-
Liquid Waste: Segregate into Halogenated Organic Waste streams. The bromine and fluorine atoms prohibit disposal in non-halogenated drums (risk of corrosion in incinerators) [4].
Emergency Response & First Aid
In the event of exposure, speed is critical.[2] The presence of the nitrile group necessitates a "Cyanide Awareness" posture, even if immediate cyanide liberation is slow.
Response Workflow
Figure 2: Emergency Response Workflow. Note the instruction to inform medical personnel of the specific chemical class (Nitrile).[3]
First Aid Specifics:
-
Skin: Wash with soap and water.[4][5] Do not use alcohol (enhances absorption).
-
Eyes: Flush for 15 minutes.[6]
-
Antidote: While specific cyanide antidotes (e.g., Hydroxocobalamin) are rarely needed for this specific intermediate unless ingested in large quantities, medical personnel must be informed of the Nitrile classification so they can monitor for signs of metabolic acidosis or hypoxia [5].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-2-fluorobenzonitrile. Retrieved from .
-
Sigma-Aldrich (2024). Safety Data Sheet: this compound. Retrieved from .
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .
-
Cornell University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from .
-
Centers for Disease Control and Prevention (CDC). Facts About Cyanide: Medical Management. Retrieved from .
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
